Technical Documentation Center

2,6-Dioxopiperidine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-Dioxopiperidine-3-carboxylic acid

Core Science & Biosynthesis

Foundational

2,6-Dioxopiperidine-3-carboxylic Acid: Structural & Synthetic Guide

This technical guide details the structural properties, synthesis, and biological applications of 2,6-Dioxopiperidine-3-carboxylic acid (also referred to as Glutarimide-3-carboxylic acid).[1][2] While the 4-isomer (CAS 6...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural properties, synthesis, and biological applications of 2,6-Dioxopiperidine-3-carboxylic acid (also referred to as Glutarimide-3-carboxylic acid).[1][2]

While the 4-isomer (CAS 6973-55-3) is chemically stable and widely available, the 3-isomer represents a more complex, reactive scaffold.[1] It is chemically significant as the direct carbon-analog of the thalidomide pharmacophore and a critical "warhead" anchor in Targeted Protein Degradation (PROTAC) design.

[1]

Executive Summary & Chemical Identity[1][3]

2,6-Dioxopiperidine-3-carboxylic acid is a cyclic imide derived from the glutarimide core.[1] Structurally, it consists of a piperidine-2,6-dione ring with a carboxylic acid moiety at the C3 position.[1] This position is chiral and critical for biological recognition by the E3 ubiquitin ligase Cereblon (CRBN).[2][3]

Unlike its nitrogen-substituted analogs (e.g., Thalidomide, where C3 is bonded to a phthalimide nitrogen), this molecule presents a carbon-carbon bond at the chiral center, offering distinct metabolic stability profiles and vector opportunities for drug conjugation.[1][2]

PropertyData
IUPAC Name 2,6-dioxopiperidine-3-carboxylic acid
Common Name Glutarimide-3-carboxylic acid
Molecular Formula C₆H₇NO₄
Molecular Weight 157.12 g/mol
Chiral Center C3 (Exists as R and S enantiomers)
Key Functionality Cyclic Imide (pKa ~10.5), Carboxylic Acid (pKa ~4.[1][2]2)
Structural Analog 2,6-Dioxopiperidine-4-carboxylic acid (CAS 6973-55-3)
The Stability Paradox (3- vs 4-Isomer)

Researchers must distinguish between the 3-isomer and the 4-isomer :

  • 4-Carboxylic Acid: Thermally stable.[1][3] The carboxyl group is distant from the activating carbonyls.[3]

  • 3-Carboxylic Acid: Prone to decarboxylation .[1][3] The C3 position is

    
     to one carbonyl and 
    
    
    
    to the imide nitrogen system, creating a malonic acid-like electronic environment. In free acid form, it can decarboxylate to glutarimide upon heating.[1][3] Consequently, it is frequently handled as an ester (methyl/ethyl 2,6-dioxopiperidine-3-carboxylate) or generated in situ.[1]

Chemical Structure & Reactivity Profile

The reactivity of this scaffold is defined by three competing pathways: C3-racemization, Imide Hydrolysis, and Decarboxylation.[2]

Hydrolytic Instability (Ring Opening)

The glutarimide ring is susceptible to base-catalyzed hydrolysis.[1] This is the primary degradation pathway for all IMiDs (Immunomodulatory imide drugs).[1][2][3]

  • Mechanism: Nucleophilic attack (OH⁻) at C2 or C6.[1][2][3]

  • Product: Ring opening yields 4-carbamoylbutanoic acid derivatives (Glutamine/Isoglutamine analogs).[1][2][3]

  • Prevention: Compounds must be stored in anhydrous conditions or buffered at pH < 6.0.[1][3]

C3-Racemization

The proton at C3 is highly acidic due to the electron-withdrawing nature of the adjacent carbonyl (C2) and the carboxylic acid.

  • Consequence: In physiological solution (pH 7.4), the enantiomers rapidly interconvert (

    
     2-10 hours depending on substitution).[1][2]
    
  • Implication: Chiral resolution is often performed immediately prior to biological assay, or the biological system is assumed to equilibrate.[3]

Visualization: Reactivity Pathways

The following diagram illustrates the equilibrium and degradation pathways.[3]

Reactivity Imide 2,6-Dioxopiperidine-3-COOH (Closed Ring) Enolate Planar Enolate (Achiral Intermediate) Imide->Enolate -H+ (Base) Hydrolyzed Glutamic Acid Diamide (Open Ring) Imide->Hydrolyzed +OH- / H2O (Irreversible) Decarbox Glutarimide (CO2 Loss) Imide->Decarbox Heat (>100°C) -CO2 Enolate->Imide +H+ (Racemization)

Caption: Figure 1. Reactivity landscape of the glutarimide core. Note the competition between reversible racemization and irreversible hydrolysis.[2]

Synthetic Methodologies

Synthesis of the 3-carboxylic acid variant requires avoiding thermal decarboxylation.[1] The most robust route utilizes L-Glutamic Acid as the chiral pool precursor, though racemization often occurs during cyclization.

Protocol: Cyclization from Glutamic Acid Derivatives

This method generates the glutarimide ring.[3] To retain the C3-COOH, the alpha-carboxylic acid of glutamic acid must be protected or differentiated.[1]

Reagents:

  • Starting Material: N-Benzyl-L-glutamic acid or L-Glutamic acid diester.[1]

  • Cyclizing Agent: 1,1'-Carbonyldiimidazole (CDI) or Urea.[1][2][3]

  • Solvent: THF (anhydrous).[1][2][3]

Step-by-Step Workflow:

  • Diester Formation: Convert L-Glutamic acid to Dimethyl glutamate using Methanol/SOCl₂ (0°C to RT).

  • Cyclization:

    • Method A (Urea): Fuse Dimethyl glutamate with Urea at 160°C. (Risk: Decarboxylation/Racemization).[1][2][3]

    • Method B (CDI - Recommended): Treat N-protected glutamic acid mono-amide with CDI in refluxing THF.[1] This closes the ring under milder conditions.[3]

  • Deprotection: If an ester was used at C3 (e.g., 2,6-dioxopiperidine-3-carboxylic acid methyl ester), mild hydrolysis (LiOH, 1 eq, 0°C) is required to release the free acid without opening the imide ring.[1][2] Note: The ring opens faster than the ester hydrolyzes in strong base.[2]

Protocol: Michael Addition Strategy (De Novo Synthesis)

For creating C3-substituted analogs without starting from amino acids.[1][3]

  • Reactants: Acrylamide + Dimethyl malonate.[1][3]

  • Catalyst: Sodium alkoxide (NaOEt).[1][2][3]

  • Mechanism: Michael addition followed by cyclization.

  • Result: This yields the 3-carboxy-glutarimide ester.[1][3]

Biological Relevance: The Cereblon Connection[5]

The 2,6-dioxopiperidine moiety is the pharmacophore responsible for binding to Cereblon (CRBN) , a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[2]

Binding Mechanism[2][3]
  • The Pocket: The glutarimide ring inserts into a tri-tryptophan pocket (Trp380, Trp386, Trp400) on the surface of CRBN.[2]

  • Critical Interaction: The imide NH forms a hydrogen bond with the backbone carbonyl of Trp380. The carbonyls at C2 and C6 accept hydrogen bonds from Trp386 and Trp400.[3]

  • The C3 Vector: In Thalidomide, the C3 substituent points out of the pocket, towards the solvent.[2] This makes the C3-carboxylic acid an ideal handle for attaching linkers in PROTACs (Proteolysis Targeting Chimeras) without disrupting the binding affinity of the glutarimide ring.

Visualization: CRBN Binding & PROTAC Design

The diagram below maps the logic of using this molecule as a PROTAC anchor.

CRBN_Binding cluster_PROTAC PROTAC Architecture CRBN Cereblon (CRBN) Tri-Trp Pocket Glutarimide 2,6-Dioxopiperidine Ring (Ligand) Glutarimide->CRBN H-Bonds (Trp380, 386) C3_Pos C3-Position (Solvent Exposed) Glutarimide->C3_Pos Structural Core Linker Linker Attachment (via COOH) C3_Pos->Linker Amide Bond Formation POI Target Protein (POI) Linker->POI Recruitment

Caption: Figure 2. Structural logic of using 2,6-dioxopiperidine-3-carboxylic acid as an E3 ligase recruiting anchor.

Experimental Validation: Stability Assay

To verify the integrity of the scaffold during drug development, the following self-validating protocol is recommended.

Objective: Quantify hydrolytic degradation rate constant (


).

Protocol:

  • Preparation: Dissolve 2,6-dioxopiperidine-3-carboxylic acid (or ester) in DMSO to 10 mM stock.

  • Dilution: Dilute to 50 µM in Phosphate Buffered Saline (PBS) at pH 7.4, 25°C.

  • Monitoring:

    • Method: UV-Vis Spectrophotometry (absorbance decrease at 220-230 nm) or HPLC-UV.[1]

    • Timepoints: 0, 15, 30, 60, 120, 240 minutes.[1][2][3]

  • Validation Signal:

    • HPLC: Disappearance of the imide peak (

      
       ~X min) and appearance of the polar acid peak (Glutamic acid derivative, 
      
      
      
      < X min).[2]
    • NMR: Loss of the imide proton signal (~11.0 ppm in DMSO-

      
      ) confirms ring opening.[2]
      

References

  • Bartlett, J. B., et al. (2004).[1][2][3] "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer.[1][3] Link

  • Chamberlain, P. P., et al. (2014).[1][2][3] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs."[3] Nature Structural & Molecular Biology.[1][3] Link

  • Muller, G. W., et al. (1999).[1][2][3] "Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. "2,6-Dioxopiperidine-4-carboxylic acid (CAS 6973-55-3) - Structural Reference." National Center for Biotechnology Information.[1][3] Link[1][2]

  • Ito, T., et al. (2010).[1][2][3] "Identification of a primary target of thalidomide teratogenicity." Science. Link[1][2]

Sources

Exploratory

From Pariah to Paradigm: An In-depth Technical Guide to the History and Discovery of Glutarimide-Based Cereblon Ligands

A Senior Application Scientist's Perspective on a Molecular Revolution The trajectory of glutarimide-based Cereblon (CRBN) ligands is a compelling narrative of scientific serendipity, tragedy, and ultimate triumph. What...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Molecular Revolution

The trajectory of glutarimide-based Cereblon (CRBN) ligands is a compelling narrative of scientific serendipity, tragedy, and ultimate triumph. What began with the catastrophic developmental effects of thalidomide has blossomed into a sophisticated field of targeted protein degradation, offering unprecedented therapeutic possibilities. This guide provides a deep, technical dive into the history, discovery, and core methodologies surrounding these remarkable molecules, tailored for researchers, scientists, and drug development professionals.

A Dark Beginning: The Unforeseen Consequences of Thalidomide

In the late 1950s and early 1960s, thalidomide was widely prescribed as a sedative and anti-emetic, particularly for morning sickness in pregnant women.[1][2][3] This seemingly innocuous drug led to one of the most devastating medical disasters in history, with over 10,000 children born worldwide with severe congenital malformations, most notably phocomelia, the underdevelopment or absence of limbs.[2][3][4] The thalidomide tragedy spurred a global overhaul of drug testing and regulation, but the underlying mechanism of its teratogenicity remained a profound mystery for decades.

The Pivotal Discovery: Cereblon Unveiled as the Primary Target

The scientific community relentlessly pursued the molecular target of thalidomide. A significant breakthrough occurred in 2010 when researchers led by Hiroshi Handa identified Cereblon (CRBN) as a primary and direct binding partner of thalidomide.[5][6] This seminal discovery was the key to unlocking the enigmatic mechanism of thalidomide and its analogs, now known as immunomodulatory imide drugs (IMiDs), which include lenalidomide and pomalidomide.[5][7]

CRBN is a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[5][6] This molecular machinery is a crucial component of the cell's protein disposal system, the ubiquitin-proteasome pathway. The CRL4-CRBN complex tags specific proteins with ubiquitin, marking them for degradation by the proteasome.[8]

Experimental Insight: The Path to Target Identification

The identification of CRBN was a feat of meticulous biochemical investigation. The general workflow, still relevant today for novel ligand-target discovery, involves affinity-based proteomics.

G cluster_0 Step 1: Probe Synthesis cluster_1 Step 2: Affinity Capture cluster_2 Step 3: Isolation & Identification cluster_3 Step 4: Target Confirmation Ligand Thalidomide Analog Beads Immobilization Matrix (e.g., Sepharose beads) Ligand->Beads Covalent linkage Incubation Incubation Beads->Incubation CellLysate Cellular Lysate CellLysate->Incubation Wash Wash away non-specific binders Incubation->Wash Elution Elute specifically bound proteins Wash->Elution MassSpec LC-MS/MS Analysis Elution->MassSpec CRBN Cereblon (CRBN) Identified MassSpec->CRBN

Caption: Affinity-based proteomics workflow for target identification.

The "Molecular Glue" Mechanism: A Paradigm Shift in Pharmacology

The binding of a glutarimide-based ligand to CRBN does not inhibit its function in the traditional sense. Instead, it acts as a "molecular glue," altering the substrate specificity of the CRL4-CRBN complex.[6] The ligand creates a new binding surface on CRBN, enabling it to recognize and recruit proteins, termed "neosubstrates," that it would not normally interact with. These neosubstrates are then ubiquitinated and degraded by the proteasome.[5][6]

This groundbreaking mechanism explains both the therapeutic and toxic effects of IMiDs:

  • Therapeutic Efficacy in Multiple Myeloma: Lenalidomide and pomalidomide induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][] These proteins are essential for the survival of multiple myeloma cells, and their degradation leads to potent anti-cancer effects.[9][]

  • Teratogenicity of Thalidomide: The devastating birth defects caused by thalidomide are linked to its ability to induce the degradation of SALL4, a key transcription factor involved in limb development and other embryonic processes.[11][12][13] This degradation phenocopies genetic syndromes caused by SALL4 mutations.[11][12][14]

Visualizing the Pathway: CRBN-Mediated Protein Degradation

G cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Molecular Glue-Induced Recruitment cluster_2 Ubiquitination and Degradation CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 CUL4 CUL4 DDB1->CUL4 Rbx1 Rbx1 CUL4->Rbx1 E2 E2 Enzyme Rbx1->E2 Polyubiquitination Ligand Glutarimide Ligand Ligand->CRBN Neosubstrate Neosubstrate (e.g., IKZF1, SALL4) Neosubstrate->CRBN New Interaction Proteasome Proteasome Neosubstrate->Proteasome Degradation Ub Ubiquitin Ub->Neosubstrate Polyubiquitination E2->Ub Polyubiquitination DegradedProtein Degraded Neosubstrate Proteasome->DegradedProtein

Sources

Foundational

2,6-Dioxopiperidine-3-carboxylic acid CAS 96905-31-6 synonyms

This technical guide details the chemical identity, synthesis, and application of 2,6-Dioxopiperidine-3-carboxylic acid (CAS 96905-31-6) , a critical scaffold in the design of Targeted Protein Degradation (TPD) agents. C...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of 2,6-Dioxopiperidine-3-carboxylic acid (CAS 96905-31-6) , a critical scaffold in the design of Targeted Protein Degradation (TPD) agents.

CAS 96905-31-6 | Synonyms: Glutarimide-3-carboxylic acid; 3-Carboxyglutarimide

Executive Summary

2,6-Dioxopiperidine-3-carboxylic acid is a functionalized glutarimide derivative serving as a pivotal building block in medicinal chemistry, specifically for hijacking the Cereblon (CRBN) E3 ubiquitin ligase. Unlike traditional immunomodulatory imide drugs (IMiDs) like thalidomide or pomalidomide—which rely on the phthalimide ring for linker attachment—this molecule offers a C3-carbon attachment point directly on the glutarimide ring. This unique vector enables the synthesis of "glutarimide-only" degraders and PROTACs (Proteolysis Targeting Chimeras) with distinct physicochemical properties and binding topologies, often improving solubility and metabolic stability compared to their phthalimide-based counterparts.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
CAS Registry Number 96905-31-6
IUPAC Name 2,6-Dioxopiperidine-3-carboxylic acid
Common Synonyms 3-Carboxyglutarimide; Glutarimide-3-carboxylic acid
Molecular Formula C₆H₇NO₄
Molecular Weight 157.12 g/mol
Physical State White to off-white crystalline solid
Melting Point 116–118 °C [Ref. 1]
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Acidity (pKa) ~3.8 (Carboxylic acid), ~11.0 (Imide NH)
Chirality Contains one chiral center at C3. CAS 96905-31-6 typically refers to the racemate.

Synthesis & Manufacturing

The industrial synthesis of 2,6-dioxopiperidine-3-carboxylic acid avoids complex protection strategies by utilizing a Michael addition-cyclization cascade . This route is favored for its scalability and atom economy.

Synthetic Pathway (Graphviz Visualization)

Synthesis cluster_conditions Key Reaction Parameters Malonate Diethyl Malonate (Starting Material) Intermediate Intermediate: Michael Adduct Malonate->Intermediate NaH, THF 0°C Acrylamide Acrylamide (Michael Acceptor) Acrylamide->Intermediate Michael Addition Ester Ethyl 2,6-dioxopiperidine- 3-carboxylate Intermediate->Ester Cyclization (Reflux) Product 2,6-Dioxopiperidine- 3-carboxylic acid (CAS 96905-31-6) Ester->Product 1. NaOH (aq) 2. HCl (Acidification) Params Temp: 0°C -> RT Solvent: THF/Ethanol Yield: ~60-70%

Figure 1: Industrial synthesis route via Michael addition of diethyl malonate to acrylamide followed by cyclization and hydrolysis.

Detailed Protocol

Step 1: Formation of the Glutarimide Ring (Ethyl Ester)

  • Activation: Suspend Sodium Hydride (60% dispersion, 1.1 eq) in anhydrous THF at 0°C under nitrogen. Dropwise add Diethyl Malonate (1.0 eq). Stir for 30 min to generate the sodiomalonate enolate.

  • Addition: Add Acrylamide (1.0 eq) portion-wise. The mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for 3–4 hours.

  • Quench & Workup: Quench with glacial acetic acid. Dilute with ethyl acetate, filter insoluble salts, and concentrate the filtrate.

  • Purification: Triturate the residue with n-hexane or recrystallize from ethanol to yield Ethyl 2,6-dioxopiperidine-3-carboxylate (MP: 69–74°C).

Step 2: Hydrolysis to the Free Acid

  • Hydrolysis: Dissolve the ethyl ester in 1N NaOH (aq). Stir at 0°C to Room Temperature for 1 hour.

  • Acidification: Acidify carefully with concentrated HCl to pH ~2.

  • Isolation: Extract with ethyl acetate or dichloromethane (DCM). Dry over MgSO₄ and concentrate.

  • Crystallization: Recrystallize from benzene or an ethyl acetate/hexane mixture to obtain 2,6-Dioxopiperidine-3-carboxylic acid (MP: 116–118°C).

Applications in Drug Discovery (PROTACs)

The "Glutarimide-Only" Ligand Strategy

While Thalidomide and Pomalidomide are the gold standards for recruiting CRBN, they possess a phthalimide ring that can contribute to poor solubility and off-target effects (e.g., degradation of IKZF1/3). CAS 96905-31-6 allows researchers to strip away the phthalimide moiety, retaining only the pharmacophore required for CRBN binding (the glutarimide ring).

Mechanistic Advantages:

  • Vector Diversity: The C3-carboxyl group allows for linker attachment at the chiral center of the glutarimide ring. This creates a different exit vector compared to the N-linked (imide nitrogen) or C4-linked (phthalimide ring) strategies.

  • Reduced Molecular Weight: Eliminating the phthalimide ring reduces the ligand MW by ~130 Da, improving the "drug-likeness" of high-MW PROTAC molecules.

  • Modularity: The carboxylic acid is a versatile handle for amide coupling (e.g., HATU/EDC chemistry) to diamine linkers.

PROTAC Topology Visualization

PROTAC cluster_molecule PROTAC Molecule derived from CAS 96905-31-6 CRBN Cereblon (CRBN) E3 Ligase Glutarimide Glutarimide Ring (Binder) CRBN->Glutarimide Tri-Trp Pocket Interaction Linker Alkyl/PEG Linker (Amide Bond at C3) Glutarimide->Linker C3-Amide Connection Glutarimide->Linker POI_Ligand Target Protein Ligand Linker->POI_Ligand Linker->POI_Ligand POI Target Protein (e.g., BRD4) POI_Ligand->POI Specific Binding

Figure 2: Topology of a PROTAC utilizing 2,6-dioxopiperidine-3-carboxylic acid. The C3-carboxyl group forms the critical amide linkage to the linker chain.

Experimental Protocols: Amide Coupling

To generate a PROTAC linker-ligand intermediate.

Objective: Coupling 2,6-dioxopiperidine-3-carboxylic acid to a mono-Boc-diamine linker.

  • Reagents:

    • Acid: 2,6-Dioxopiperidine-3-carboxylic acid (1.0 eq)

    • Amine: N-Boc-ethylenediamine (1.1 eq)

    • Coupling Agent: HATU (1.2 eq)

    • Base: DIPEA (3.0 eq)

    • Solvent: Anhydrous DMF

  • Procedure:

    • Dissolve the acid in DMF. Add DIPEA and stir for 5 min.

    • Add HATU and stir for 10 min to activate the carboxylate.

    • Add the amine.[1] Stir at Room Temperature for 16 hours under inert atmosphere (N₂).

  • Workup:

    • Dilute with Ethyl Acetate.[1] Wash with sat. NaHCO₃ (3x), water, and brine.

    • Dry organic layer (Na₂SO₄) and concentrate.

    • Purify via flash column chromatography (DCM/MeOH gradient).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the glutarimide imide proton (~10.8 ppm, s) and the new amide proton (~8.0 ppm, t).

Safety & Stability

  • GHS Classification: Warning.[2] Causes skin irritation (H315), serious eye irritation (H319).[2]

  • Handling: The glutarimide ring is susceptible to hydrolysis under strongly basic conditions (pH > 10). Store in a cool, dry place under inert gas.

  • Stability: Stable in solid form. In solution, avoid prolonged exposure to aqueous bases which open the ring to glutaramic acid derivatives.

References

  • Synthesis and Properties of Glutarimide Derivatives. Journal of Pharmaceutical Sciences, 1965.

  • C3-carbon linked glutarimide degronimers for target protein degradation. World Intellectual Property Organization (WIPO), Patent WO2017197046A1, 2017.

  • Acid Derivatives (Oxo Carbonamido Heterocyclic) Cephem Carboxylic. French Patent Office, FR2553418A1, 1985.

  • Green Chemistry in The Synthesis of Pharmaceuticals. Green Chemistry, 2021.

Sources

Exploratory

Technical Guide: Solubility &amp; Stability Profile of 2,6-Dioxopiperidine-3-carboxylic Acid

The following technical guide details the solubility and stability profile of 2,6-Dioxopiperidine-3-carboxylic acid , a critical glutarimide derivative often utilized as a scaffold in cereblon-binding ligands (e.g., Thal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility and stability profile of 2,6-Dioxopiperidine-3-carboxylic acid , a critical glutarimide derivative often utilized as a scaffold in cereblon-binding ligands (e.g., Thalidomide analogs) and PROTAC® linker design.

Executive Summary

2,6-Dioxopiperidine-3-carboxylic acid presents a classic "solubility-stability paradox" common to glutarimide derivatives.

  • DMSO is the required solvent for stock preparation, offering high solubility (>50 mg/mL) and excellent chemical stability, provided the DMSO is anhydrous.

  • Water presents a critical risk. While the compound’s solubility in water can be chemically forced via pH adjustment (deprotonation), this facilitates rapid hydrolytic degradation of the glutarimide ring.

Core Directive: Do not store this compound in aqueous media. Prepare concentrated stocks in anhydrous DMSO and perform aqueous dilutions immediately prior to usage.

Physicochemical Profile

Understanding the dual-nature of this molecule is essential for accurate assay development. It contains a solubilizing hydrophilic group (carboxylic acid) attached to a hydrolytically labile hydrophobic core (glutarimide).

PropertyValue (Approx.)Significance
Molecular Formula C₆H₇NO₄Low molecular weight fragment.
pKa (COOH) ~4.2 – 4.5Ionizes at physiological pH (7.4), increasing apparent solubility.
pKa (Imide NH) ~10.5 – 11.0Weakly acidic; deprotonation at high pH (>10) triggers rapid ring destruction.
LogP -0.6 to -0.2Hydrophilic, yet crystalline lattice energy limits neutral water solubility.
Critical Liability Glutarimide Ring Susceptible to nucleophilic attack (hydrolysis) by water/hydroxide.

Solubility & Stability: DMSO vs. Water[2][3]

A. Dimethyl Sulfoxide (DMSO)

Status: Preferred Stock Solvent

  • Solubility: High (> 50 mg/mL) . DMSO is a polar aprotic solvent that effectively disrupts the intermolecular hydrogen bonding of the glutarimide crystal lattice without acting as a nucleophile.

  • Stability: High . The glutarimide ring is stable in anhydrous DMSO for months at -20°C.

  • Risk Factor: Hygroscopicity . DMSO absorbs atmospheric water. "Wet" DMSO will slowly hydrolyze the compound over time.

    • Mitigation: Use anhydrous DMSO (<0.1% water) and store under inert gas (Argon/Nitrogen).

B. Water / Aqueous Buffers

Status: High Risk (The Hydrolysis Trap)

  • Solubility:

    • Acidic pH (< 4):Low (< 2 mg/mL) . The molecule remains neutral and poorly soluble.

    • Neutral/Basic pH (> 6):High (> 10 mg/mL) . The carboxylic acid deprotonates (COO⁻), drastically increasing solubility.

  • Stability: Poor .

    • The "False Solubility" Phenomenon: Researchers often adjust pH to 7.4 to dissolve the compound. While it dissolves, the hydroxide ions (

      
      ) immediately attack the imide carbonyls.
      
    • Result: You are no longer testing 2,6-Dioxopiperidine-3-carboxylic acid; you are testing a mixture of the parent compound and its ring-opened degradation product (glutaramic acid derivative).

Comparative Data Summary
ParameterAnhydrous DMSOAqueous Buffer (pH 7.4)Aqueous Acid (pH 3.0)
Solubility Limit High (>50 mM)Moderate (via salt formation)Low (<10 mM)
Stability (

)
> 6 months (-20°C)< 12 hours (Ambient)Moderate (Days)
Dominant Species Intact GlutarimideHydrolyzing AnionIntact Neutral Acid
Primary Use Stock StorageImmediate Assay MediumHPLC Mobile Phase

Mechanism of Failure: The Hydrolysis Pathway

The following diagram illustrates why aqueous storage is forbidden. At neutral pH, the hydroxide ion acts as a nucleophile, attacking the electron-deficient carbonyl of the glutarimide ring.

Hydrolysis cluster_0 Aqueous Instability Mechanism Compound 2,6-Dioxopiperidine- 3-carboxylic acid (Active Glutarimide) Transition Tetrahedral Intermediate Compound->Transition + H2O / OH- (pH > 6) Product Ring-Opened Glutaramic Acid (Inactive/Artifact) Transition->Product Ring Cleavage

Figure 1: Mechanism of glutarimide ring hydrolysis. The reaction is base-catalyzed, meaning the rate increases logarithmically with pH.

Best Practice Protocols

Protocol A: Preparation of Stock Solution (100 mM)

Objective: Create a stable, high-concentration stock for long-term storage.

  • Calculate: Weigh approximately 15.7 mg of compound.

  • Solvent: Add 1.0 mL of Anhydrous DMSO (99.9%, stored over molecular sieves).

  • Dissolution: Vortex for 30 seconds. The powder should dissolve rapidly.

    • Note: If slight warming is needed, do not exceed 37°C.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

Protocol B: Dilution for Biological Assays

Objective: Introduce the compound to cells/proteins without precipitating or degrading it.

  • Timing: Perform this step immediately before the experiment.

  • Intermediate Step (Optional but Recommended):

    • Dilute the DMSO stock 1:10 into a slightly acidic buffer (e.g., PBS adjusted to pH 6.0) or pure water first. This keeps the pH lower, preserving the ring structure during the mixing phase.

  • Final Dilution:

    • Spike the intermediate solution into the final assay medium (pH 7.4).

    • Target DMSO concentration: < 0.5% (v/v) to avoid solvent toxicity.

  • Execution: Run the assay immediately. Do not store the diluted plates overnight before reading.

Workflow Decision Tree

Workflow Start Start: Solid Compound Solvent Select Solvent Start->Solvent DMSO Anhydrous DMSO Solvent->DMSO Correct Water Water / PBS Solvent->Water Incorrect Stock Stock Solution (Store at -20°C) DMSO->Stock Degrade Rapid Hydrolysis (Compound Destroyed) Water->Degrade Assay Dilute into Media (Immediate Use Only) Stock->Assay Dilute 1000x

Figure 2: Optimal workflow for handling glutarimide derivatives.

References

  • Bartlett, J. B., et al. "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 2004.

  • Eriksson, T., et al. "Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide." Chirality, 1995. (Establishes hydrolysis rates of glutarimide rings at physiological pH).

  • Chamberlain, P. P., et al. "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 2014.

  • PubChem Compound Summary. "2,6-Dioxopiperidine-3-carboxylic acid." National Library of Medicine.

Protocols & Analytical Methods

Method

Synthesis of 2,6-Dioxopiperidine-3-carboxylic acid from glutamic acid

Executive Summary & Scientific Rationale This application note details the synthesis of 2,6-dioxopiperidine (glutarimide) scaffolds starting from L-Glutamic Acid . Critical Nomenclature & Stoichiometric Correction: Resea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the synthesis of 2,6-dioxopiperidine (glutarimide) scaffolds starting from L-Glutamic Acid .

Critical Nomenclature & Stoichiometric Correction: Researchers must note a critical distinction in the target nomenclature.

  • L-Glutamic Acid (C5) is the biological precursor to 3-amino-2,6-dioxopiperidine (the pharmacophore of Thalidomide/Lenalidomide). In this cyclization, the two carboxyl groups of glutamic acid form the imide carbonyls (C2 and C6), leaving the

    
    -amino group at position C3.
    
  • 2,6-Dioxopiperidine-3-carboxylic acid (a C6 molecule) cannot be synthesized directly from glutamic acid without a carbon-chain extension. It is typically synthesized via the hydrogenation of Citrazinic acid or Dieckmann condensation of diesters.

Scope of Protocol: This guide focuses on the "Drug Development" standard: the synthesis of the 3-substituted 2,6-dioxopiperidine ring from L-Glutamic Acid. This process requires overcoming the thermodynamic preference for Pyroglutamic acid (5-membered lactam) to force the formation of the 6-membered glutarimide ring . The protocol below describes the synthesis of N-phthaloyl-glutarimide (a stable, protected precursor) which can be deprotected to yield the free amine or functionalized further.

Reaction Pathway & Mechanism

The direct thermal dehydration of Glutamic Acid yields Pyroglutamic Acid (5-oxopyrrolidine-2-carboxylic acid) due to the favorable entropy of 5-membered ring formation. To achieve the 6-membered 2,6-dioxopiperidine ring, the nitrogen must be protected (blocking nucleophilic attack on the


-carboxyl) and the diacid converted to a cyclic anhydride, which is then opened with ammonia/urea and re-closed.
Mechanism Diagram (DOT Visualization)

GlutamicToGlutarimide Glu L-Glutamic Acid (C5H9NO4) NPhthGlu N-Phthaloyl-L-Glutamic Acid (Protected Intermediate) Glu->NPhthGlu Protection (Phthalic Anhydride, Reflux) Pyro Pyroglutamic Acid (5-membered Lactam) [AVOID] Glu->Pyro Direct Heat (Thermodynamic Trap) Phth Phthalic Anhydride Anhydride N-Phthaloyl-Glutamic Anhydride (Cyclic Anhydride) NPhthGlu->Anhydride Dehydration (Ac2O) Target N-Phthaloyl-Glutarimide (2,6-Dioxopiperidine Scaffold) Anhydride->Target Imide Formation (Urea Fusion, 170°C) Urea Urea / NH3

Caption: Pathway A (Blue) illustrates the required protection strategy to avoid the thermodynamic trap of Pyroglutamic acid (Red).

Detailed Experimental Protocol

Target Molecule: N-Phthaloyl-2,6-dioxopiperidine-3-amine (Thalidomide Core) CAS Registry: 19171-19-8 (for the N-phthaloyl derivative)

Phase 1: Protection (Synthesis of N-Phthaloyl-L-Glutamic Acid)

Rationale: Protecting the amine as a phthalimide prevents the formation of the 5-membered lactam.

  • Reagents:

    • L-Glutamic Acid (14.7 g, 100 mmol)

    • Phthalic Anhydride (14.8 g, 100 mmol)

    • Pyridine (anhydrous, 50 mL)

  • Procedure:

    • Combine L-Glutamic acid and Phthalic anhydride in a 250 mL round-bottom flask containing Pyridine.

    • Reflux the mixture at 115°C for 4 hours. The solids will dissolve, turning the solution dark orange.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Acidification: Dissolve the residue in warm water (100 mL) and slowly add 6N HCl until pH < 2. The product will precipitate as a white solid.[1][2]

    • Isolation: Filter the precipitate, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 60°C.

  • QC Check:

    • Yield: ~80-90%[1]

    • Melting Point: 191–192°C.

Phase 2: Anhydride Formation

Rationale: Converting the dicarboxylic acid to the cyclic anhydride activates the carboxyl groups for the subsequent imide ring closure.

  • Reagents:

    • N-Phthaloyl-L-Glutamic Acid (from Phase 1)

    • Acetic Anhydride (excess, 3-5 equivalents)

  • Procedure:

    • Suspend the protected glutamic acid in Acetic Anhydride.

    • Heat to reflux (140°C) for 30 minutes. The solution will become clear.

    • Crystallization: Cool the mixture to room temperature. Add dry diethyl ether or hexane to induce crystallization.

    • Filter the solid anhydride under an inert atmosphere (moisture sensitive).

  • QC Check:

    • IR Spectroscopy: Look for characteristic anhydride doublets at 1800 and 1760 cm⁻¹.

Phase 3: Glutarimide Ring Closure (Urea Fusion Method)

Rationale: This solvent-free fusion drives the formation of the six-membered imide ring, releasing


 and 

(from urea decomposition).
  • Reagents:

    • N-Phthaloyl-L-Glutamic Anhydride (25.9 g, 100 mmol)

    • Urea (6.0 g, 100 mmol)

  • Procedure:

    • Mix the Anhydride and Urea solids thoroughly in a mortar.

    • Transfer to a reaction flask and heat in an oil bath to 170–180°C .

    • Observation: The mixture will melt and bubble vigorously (evolution of

      
       and 
      
      
      
      ).
    • Maintain temperature for 20-30 minutes until gas evolution ceases and the melt solidifies.

    • Cool to room temperature.[3][4]

    • Purification: Pulverize the solid mass. Recrystallize from Ethanol or Ethanol/Water.

  • Final Product Data:

    • Identity: N-(2,6-dioxopiperidin-3-yl)phthalimide.

    • Yield: ~60-70%.

    • Melting Point: 269–271°C.

Quantitative Data Summary

ParameterPhase 1 (Protection)Phase 2 (Anhydride)Phase 3 (Cyclization)
Starting Material L-Glutamic AcidN-Phthaloyl-GluN-Phthaloyl-Glu Anhydride
Reagent Phthalic AnhydrideAcetic AnhydrideUrea
Temp/Time 115°C / 4 hr140°C / 0.5 hr175°C / 0.5 hr
Key Byproduct WaterAcetic Acid

Typical Yield 85%90%65%
Critical Control pH < 2 for precipitationMoisture exclusionTemp > 170°C for fusion

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: Low Yield in Phase 3 (Charring).

    • Cause: Localized overheating during the urea fusion.

    • Correction: Use a high-boiling solvent like Diphenyl ether or Sulfolane instead of neat fusion to control heat transfer, although this complicates workup.

  • Issue: Formation of Pyroglutamic Acid.

    • Indicator: Product MP is ~160-162°C (Pyroglutamic) instead of >190°C.

    • Cause: Incomplete phthaloyl protection or hydrolysis of the anhydride prior to urea reaction.

    • Validation: Check IR for the characteristic 5-membered lactam peak (1690 cm⁻¹) vs. the 6-membered imide doublet (1720, 1770 cm⁻¹).

References

  • Shealy, Y. F., et al. (1965). "D- and L-Thalidomide." Chemistry & Industry, 1030–1031. (Validated via PubChem).

  • Muller, G. W., et al. (1999). "Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha." Bioorganic & Medicinal Chemistry Letters, 9(11), 1625–1630.

  • Noguchi, T., et al. (2005). "Synthesis of 2,6-dioxopiperidine derivatives." Chemical & Pharmaceutical Bulletin.
  • PubChem Compound Summary. (2024). "2,6-Dioxopiperidine-3-carboxylic acid vs. Thalidomide Core."

Sources

Application

Application Note: High-Fidelity Solid-Phase Peptide Synthesis Using 2,6-Dioxopiperidine-3-carboxylic Acid

Abstract & Strategic Context 2,6-Dioxopiperidine-3-carboxylic acid is the carboxylic acid analogue of the immunomodulatory imide drugs (IMiDs) Thalidomide and Pomalidomide. It serves as a critical building block in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

2,6-Dioxopiperidine-3-carboxylic acid is the carboxylic acid analogue of the immunomodulatory imide drugs (IMiDs) Thalidomide and Pomalidomide. It serves as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), acting as the ligand for the E3 ubiquitin ligase Cereblon (CRBN).

While its incorporation is essential for targeted protein degradation, this moiety introduces a significant chemical liability: the glutarimide ring . This six-membered imide ring is thermodynamically unstable in the presence of nucleophilic bases (e.g., piperidine) used in standard Fmoc removal. Exposure leads to ring hydrolysis (opening), resulting in a non-functional glutaramic acid derivative, and rapid racemization of the chiral center at C3.

This guide details a "Ligand-Last" synthetic strategy, utilizing optimized coupling conditions (DIC/Oxyma) and specific handling protocols to preserve the integrity of the glutarimide ring during Solid-Phase Peptide Synthesis (SPPS).

The "Glutarimide Challenge" in SPPS

Understanding the failure mode is critical to preventing it. The glutarimide ring is susceptible to nucleophilic attack and base-catalyzed racemization.[1]

Mechanism of Degradation[2][3]
  • Hydrolysis (Ring Opening): The secondary amine in piperidine attacks the imide carbonyls. This results in a mass shift of +18 Da (addition of water) or +85 Da (addition of piperidine adducts) in LCMS analysis.

  • Racemization: The C3 proton is acidic (pKa ~11). Bases like DIEA or Piperidine can deprotonate this position, leading to the formation of the inactive enantiomer (S- to R- conversion).

Decision Matrix: When to Couple?

To mitigate these risks, the placement of the ligand in the synthetic sequence is paramount.

DecisionMatrix Start Planning CRBN-PROTAC Synthesis Q1 Where is the CRBN Ligand? Start->Q1 N_Term N-Terminus (Capping) Q1->N_Term   Standard    Internal Internal Position Q1->Internal   Rare/Complex    Strategy1 STRATEGY A (Recommended): 'Ligand-Last' Approach Standard Fmoc SPPS for Linker Couple Ligand as Final Step N_Term->Strategy1 Strategy2 STRATEGY B (High Risk): Requires Modified Deprotection (e.g., Piperazine/DBU) to prevent ring opening Internal->Strategy2

Figure 1: Strategic decision tree for incorporating 2,6-Dioxopiperidine-3-carboxylic acid. The "Ligand-Last" approach is the industry standard for high purity.

Materials & Reagents

ComponentSpecificationPurpose
Ligand 2,6-Dioxopiperidine-3-carboxylic acidCRBN E3 Ligase Binder.
Resin Rink Amide ProTide or polystyrene (0.5–0.7 mmol/g)Generates C-terminal amide; low loading prevents aggregation.
Coupling DIC (Diisopropylcarbodiimide)Carbodiimide activator; avoids base-mediated racemization.[2]
Additive Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime)Suppresses racemization more effectively than HOBt/HOAt.
Solvent DMF (Anhydrous)Critical to prevent hydrolysis.
Cleavage TFA / TIS / Water (95:2.5:2.[1]5)Standard cleavage cocktail.

Protocol: "Ligand-Last" Solid-Phase Synthesis

This protocol assumes the target protein ligand and linker have already been assembled on the resin using standard Fmoc-SPPS cycles. The 2,6-Dioxopiperidine-3-carboxylic acid is coupled as the final step.

Step 1: Final Fmoc Deprotection of the Linker

Before introducing the glutarimide, ensure the N-terminus of the linker is free.

  • Wash resin with DMF (3 x 3 mL).[3]

  • Treat with 20% Piperidine in DMF (1 x 2 min, 1 x 10 min).

  • CRITICAL WASH: Wash extensively with DMF (5 x 3 mL) and DCM (3 x 3 mL) to remove all traces of piperidine. Residual base will destroy the incoming glutarimide.

Step 2: Activation and Coupling

Note: Do NOT use HATU/DIEA. The tertiary base (DIEA) promotes racemization of the glutarimide C3 position.

  • Calculate Reagents (3 eq. relative to resin loading):

    • 2,6-Dioxopiperidine-3-carboxylic acid (3 eq.)

    • Oxyma Pure (3 eq.)

    • DIC (3 eq.)

  • Pre-activation: Dissolve the acid and Oxyma in minimal anhydrous DMF. Add DIC.[2][4][5] Stir for 2–3 minutes. The solution should turn yellow/orange.

  • Coupling: Add the pre-activated mixture to the resin.[1][4][5]

  • Incubation: Shake at Room Temperature for 2 to 4 hours .

    • Tip: Monitor via Kaiser Test (Ninhydrin). If positive (blue beads) after 4 hours, perform a second coupling with fresh reagents.

Step 3: Washing (Non-Nucleophilic)
  • Drain the reaction vessel.

  • Wash with DMF (3 x 3 mL).

  • Wash with DCM (3 x 3 mL).

  • Do NOT perform any further Fmoc deprotection or base washes.

Step 4: Cleavage and Global Deprotection

The glutarimide ring is generally stable to acidic cleavage conditions.

  • Dry the resin under nitrogen flow.

  • Prepare Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5) .

  • Add cocktail to resin (10 mL per gram of resin).

  • Shake for 2 hours.

  • Precipitate filtrate in cold diethyl ether; centrifuge and lyophilize.

Analytical Quality Control

Upon completion, analyze the crude product using LC-MS to verify integrity.

Expected Mass Spectrum
  • Target Mass (M): Calculated MW of PROTAC.

  • Common Impurity 1 (M+18): Hydrolysis of the glutarimide ring. Indicates exposure to water/base or insufficient drying.

  • Common Impurity 2 (M+85): Piperidine adduct (if piperidine was not fully washed out before coupling).

Chiral Purity Check

Standard C18 HPLC may not separate the R and S enantiomers of the glutarimide.

  • Method: Use a Chiralpak IA or IC column.

  • Mobile Phase: Hexane/Ethanol/TFA (isocratic).

  • Acceptance Criteria: >95% desired enantiomer (typically S-enantiomer for Thalidomide analogs).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
M+18 Peak (Hydrolysis) Moisture in coupling solvent or base exposure.Use anhydrous DMF. Ensure rigorous washing of piperidine before coupling.
Low Coupling Yield Poor solubility of the acid.Dissolve acid in DMF/NMP (1:1). Warm slightly (35°C) before adding DIC.
Racemization (>5% R-isomer) High base concentration during coupling.Switch from HATU/DIEA to DIC/Oxyma . Avoid DIEA entirely.
Resin Aggregation High loading resin.Use low-loading resin (0.3–0.5 mmol/g) or PEG-based resins (ChemMatrix).

Visualizing the Workflow

Workflow Resin Resin-Linker-NH2 (Fmoc Removed) Wash Extensive Wash (Remove Piperidine) Resin->Wash  Crucial Step   Couple Coupling (2-4 Hours, No Base) Wash->Couple Activate Activation (Acid + DIC + Oxyma) Activate->Couple  Add Mix   Cleave Acid Cleavage (TFA/TIS/H2O) Couple->Cleave  Wash DCM   Final Crude PROTAC (Intact Glutarimide) Cleave->Final

Figure 2: Optimized "Ligand-Last" workflow to prevent glutarimide degradation.

References

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. Link

  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. Link

  • Schreeb, A., et al. (2022). Solid-Phase Synthesis of Cereblon-Recruiting Selective Histone Deacetylase 6 Degraders. Journal of Medicinal Chemistry, 65(24), 16860-16878.[6] Link

  • Baggio, C., et al. (2023). Tactics and Strategies for the Synthesis of Cereblon Ligands. ACS Medicinal Chemistry Letters. Link

  • Albericio, F., & Tulla-Puche, J. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23, 7936-7944. Link

Sources

Method

Application Note: Handling Air-Sensitive Glutarimide Precursors in Organic Synthesis

Executive Summary & Scientific Context The glutarimide moiety (2,6-piperidinedione) is the pharmacophore defining the Immunomodulatory Imide Drugs (IMiDs) class, including Thalidomide, Lenalidomide, and Pomalidomide. In...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The glutarimide moiety (2,6-piperidinedione) is the pharmacophore defining the Immunomodulatory Imide Drugs (IMiDs) class, including Thalidomide, Lenalidomide, and Pomalidomide. In modern drug discovery, particularly within Targeted Protein Degradation (TPD), the glutarimide ring serves as the primary ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1]

While the final glutarimide heterocycle is relatively robust, its synthetic precursors and reactive intermediates —specifically glutaric anhydrides and glutarimide enolates —exhibit distinct sensitivities to moisture and oxidation. Improper handling of these species leads to:

  • Hydrolysis of Anhydrides: Reversion to dicarboxylic acids, stalling cyclization.

  • Quenching of Enolates: Protonation by atmospheric moisture during

    
    -functionalization, destroying chirality and yield.
    
  • Oxidative Degradation: Decomposition of electron-rich catalytic intermediates in cross-coupling reactions.

This guide provides authoritative protocols for handling these precursors to ensure high fidelity in IMiD and PROTAC synthesis.

Chemical Basis of Sensitivity[2]

Understanding the mechanism of failure is the first step in prevention.

Precursor ClassKey SpeciesSensitivity ModeFailure Mechanism
Cyclic Anhydrides Glutaric Anhydride, 3-Fluoroglutaric anhydrideMoisture (High) Nucleophilic attack by

opens the ring to glutaric acid. Rate is pH-dependent but significant in ambient humidity.
Reactive Enolates Lithium/Sodium Glutarimide EnolatesMoisture/Proton (Critical)

of glutarimide

-proton is ~26 (DMSO). Trace water (

15.7) instantly protonates the enolate, quenching the nucleophile.
Metal Complexes Pd-Glutarimide Oxidative Addition ComplexesOxygen (Moderate)

intercepts the Pd(0)/Pd(II) cycle, leading to homocoupling or catalyst death (Pd black precipitation).

Protocol A: Anhydrous Handling of Glutaric Anhydrides

Objective: Maintain electrophilicity of the anhydride for condensation with anilines/amines (e.g., 3-aminopiperidine-2,6-dione formation).

Equipment Preparation[3][4][5][6][7][8][9]
  • Storage: Glutaric anhydrides must be stored in a desiccator or glovebox. Commercial bottles should be wrapped in Parafilm and stored at 4°C.

  • Reaction Vessel: Flame-dried 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, cooled under a stream of dry Nitrogen (

    
    ).
    
Step-by-Step Methodology
  • Solvent Selection: Use anhydrous THF or Dichloromethane (DCM) with

    
     ppm water content.
    
  • Transfer:

    • Solid Transfer: Weigh the anhydride rapidly in air (if humidity

      
      ) or inside a glovebag.
      
    • Solution Transfer: If the anhydride is pre-dissolved, use positive-pressure cannula transfer (see Diagram 1).

  • Reaction: Add the amine nucleophile dropwise at 0°C. The kinetic product (amic acid) forms rapidly.

  • Cyclization: The subsequent dehydration to the glutarimide often requires activating agents (CDI, SOCl2) or heat. Crucial: Ensure the system remains closed; hydrolysis of the intermediate amic acid competes with cyclization.

Protocol B: -Functionalization via Glutarimide Enolates

Objective: Install substituents at the C3 position (e.g., fluorine, alkyl groups) without proton quenching. This is the highest risk step in IMiD synthesis.

Reagent Specifications
  • Base: LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF. Titrate before use.

  • Solvent: THF, distilled from Sodium/Benzophenone or passed through an activated alumina column immediately prior to use.

  • Atmosphere: Argon (preferred over

    
     due to higher density, providing a better "blanket" over the solution).
    
Workflow Visualization

The following diagram illustrates the strict Schlenk manifold setup required for this transformation.

Schlenk_Protocol Start Start: Flame-Dried RBF Inert Argon Purge (3x) Start->Inert Vacuum/Gas Cycle Cool Cool to -78°C (Acetone/Dry Ice) Inert->Cool Base_Add Add LiHMDS (Dropwise) Cool->Base_Add Syringe Transfer Enol_Form Enolate Formation (30 min) Base_Add->Enol_Form Stirring Electrophile Add Electrophile (in THF) Enol_Form->Electrophile Maintain -78°C Quench Acidic Quench (NH4Cl) Electrophile->Quench Warm to RT

Figure 1: Critical workflow for generating and trapping air-sensitive glutarimide enolates.

Detailed Procedure
  • System Inertion: Connect a 3-neck flask to a dual-bank Schlenk line. Cycle vacuum/Argon three times. Flame dry the flask under vacuum to remove adsorbed moisture from the glass surface.

  • Substrate Addition: Dissolve the glutarimide substrate in anhydrous THF. Inject into the flask through a rubber septum.

  • Deprotonation:

    • Cool the vessel to -78°C (Dry ice/Acetone bath).

    • Add LiHMDS (1.1 equiv) dropwise over 10 minutes. Note: Fast addition causes local heating and decomposition.

    • Stir for 30–45 minutes to ensure complete enolization. The solution often turns faint yellow.

  • Electrophile Trapping:

    • Dissolve the electrophile (e.g., alkyl halide, NFSI) in anhydrous THF in a separate flame-dried vial.

    • Transfer via cannula or gas-tight syringe into the enolate solution.

    • Critical: Do not remove the needle tip from the inert headspace during transfer.

  • Quenching: While still cold, add saturated aqueous

    
    . Only then remove the inert gas line.
    

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield of C3-Alkyl Product Moisture entered during LiHMDS addition.Replace rubber septa; use fresh LiHMDS; ensure needle is purged with Argon.
Recovery of Glutaric Acid Anhydride hydrolyzed before reaction.Check water content of THF (Karl Fischer titration); minimize air exposure time of solid anhydride.
Incomplete Cyclization Amic acid intermediate failed to close.Increase reaction temperature; add dehydrating agent (HMDS/ZnCl2) or extend reaction time.
QC Check: Proton NMR
  • Success: Distinct doublet/triplet for the C3 proton (if mono-substituted) or disappearance of C3 protons (if disubstituted).

  • Failure: Broad singlet at ~11.0 ppm (COOH of hydrolyzed acid) or complex mixtures indicating decomposition.

References

  • RSC Medicinal Chemistry: "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation." (2021). Detailed review of synthetic strategies for CRBN binders.

  • Journal of Organic Chemistry: "Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides." (2020). Discusses stability and electronic properties of N-acyl glutarimides.

  • Vapourtec Application Note: "A multi-step continuous flow synthesis of pomalidomide." (2022). Describes flow chemistry approaches to minimize handling of sensitive intermediates.

  • Sigma-Aldrich Technical Bulletin AL-134: "Handling Air-Sensitive Reagents." The foundational guide for syringe and Schlenk techniques.

  • European Journal of Medicinal Chemistry: "Design, synthesis and biological evaluation of thioether-containing lenalidomide derivatives." (2021). Provides experimental details on functionalizing the glutarimide core.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of 2,6-Dioxopiperidine-3-carboxylic acid during coupling

Topic: Preventing Racemization of 2,6-Dioxopiperidine-3-carboxylic Acid During Amide Bond Formation Document ID: TSC-2026-02-25-A1 Technical Introduction The stereochemical integrity of chiral molecules is paramount in d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization of 2,6-Dioxopiperidine-3-carboxylic Acid During Amide Bond Formation

Document ID: TSC-2026-02-25-A1

Technical Introduction

The stereochemical integrity of chiral molecules is paramount in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] A notable example is 2,6-Dioxopiperidine-3-carboxylic acid, a critical chiral building block for a class of immunomodulatory drugs. The chiral center at the 3-position is susceptible to racemization (or epimerization) during amide coupling reactions, a process that can compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[2][3]

This guide provides an in-depth analysis of the mechanisms behind this loss of stereochemical control and offers field-proven troubleshooting strategies and protocols to ensure the desired enantiomer is preserved throughout the synthetic process.

The Mechanism: Why Racemization Occurs

The primary driver for racemization at the α-carbon of 2,6-Dioxopiperidine-3-carboxylic acid is the acidity of the α-proton. During the activation of the carboxylic acid for amide bond formation, this proton becomes particularly labile.[4][5] Racemization can proceed via two main pathways, especially in the presence of a base:

  • Direct Enolization: A base can directly abstract the α-proton from the activated carboxylic acid intermediate, forming a planar enolate. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of enantiomers.[4]

  • Oxazolone Formation: The activated acid can cyclize to form a 5(4H)-oxazolone intermediate. This planar, heterocyclic species has a highly acidic proton at the chiral center which is readily abstracted by base, leading to a loss of stereochemical information. Subsequent reaction with an amine nucleophile yields a racemic or epimerized product.[6][7]

The glutarimide ring itself contributes to the acidity of the α-proton through its electron-withdrawing nature, making this class of compounds particularly sensitive.

Caption: Racemization pathways during carboxylic acid activation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the coupling of 2,6-Dioxopiperidine-3-carboxylic acid.

Question 1: My chiral HPLC shows a significant amount of the undesired enantiomer after my coupling reaction. What are the most likely causes?

Answer: Significant racemization during coupling is almost always linked to one or more of the following factors: the choice of coupling reagent, the base used, the reaction temperature, or the activation time.

  • Cause A: Inappropriate Coupling Reagent. Using a carbodiimide reagent like DCC or EDC without a racemization-suppressing additive is a primary cause. These reagents form highly reactive O-acylisourea intermediates that are very prone to both oxazolone formation and direct proton abstraction.[4][8][9]

  • Cause B: Strong or Sterically Unhindered Base. The type and amount of base are critical. Strong bases (e.g., DBU) or less sterically hindered tertiary amines (e.g., Triethylamine) can aggressively abstract the α-proton, accelerating racemization.[5] N,N-Diisopropylethylamine (DIPEA) is commonly used, but even it can cause issues if not used judiciously.[10]

  • Cause C: High Reaction Temperature. Higher temperatures increase the rate of all reactions, including the competing racemization pathways.[11][12] Couplings performed above room temperature are at higher risk.

  • Cause D: Prolonged Pre-activation. Allowing the carboxylic acid to sit in the presence of the coupling reagent and base for an extended period before adding the amine nucleophile provides a larger window for racemization to occur.[10]

Question 2: Which coupling reagents and additives are best for minimizing racemization?

Answer: The gold standard is to use a coupling reagent in combination with an additive that intercepts the highly reactive initial intermediate to form a more stable, yet still reactive, active ester.

  • Best-in-Class Additives:

    • OxymaPure (Ethyl (hydroxyimino)cyanoacetate): This is a modern, highly effective, and non-explosive additive. It has demonstrated superior performance in suppressing racemization compared to HOBt.[8][13] Its derivatives, like COMU, incorporate the Oxyma moiety directly into the coupling reagent structure.[4]

    • HOBt (1-Hydroxybenzotriazole): The classic racemization suppressant. It is very effective but has safety concerns due to its explosive nature in anhydrous form.[4]

    • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at both accelerating coupling and suppressing racemization, but also carries explosive risks.[14]

  • Recommended Reagent Classes:

    • Carbodiimides + Additive: The combination of DIC/EDC with OxymaPure or HOBt is a robust, cost-effective method.[4]

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and especially COMU are highly efficient.[6] COMU is often preferred for its safety profile and high reactivity, which can lead to shorter reaction times and less opportunity for racemization.[15]

    • Phosphonium Salts: Reagents like PyBOP and particularly DEPBT are known for their remarkable resistance to racemization.[4][16] DEPBT is often the reagent of choice for extremely sensitive or complex fragment couplings.[16]

Question 3: How do I choose the right base?

Answer: The choice of base should balance the need to deprotonate the amine salt (if applicable) and facilitate the reaction without promoting α-proton abstraction.

  • Rule of Thumb: Use the weakest and most sterically hindered base that gets the job done.

  • Recommendations:

    • N-Methylmorpholine (NMM): With a pKa of ~7.4, it is significantly less basic than DIPEA (pKa ~10.1) and is often sufficient.[5]

    • 2,4,6-Collidine: Similar in basicity to NMM but with greater steric hindrance, making it an excellent choice for suppressing racemization.[5]

    • N,N-Diisopropylethylamine (DIPEA): Use it sparingly. It is often required for uronium/aminium salt couplings, but use the minimum number of equivalents necessary (typically 2-3).[10]

Comparison of Common Coupling Conditions

Reagent SystemBaseTemperatureRacemization PotentialComments
EDC / HOBtNMM0°C to RTLowClassic, reliable method. HOBt has safety concerns.[4][10]
DIC / OxymaPureDIPEA / Collidine0°C to RTVery LowExcellent, safe, and modern alternative to HOBt systems.[8][13]
HATUDIPEA0°C to RTLow to ModerateVery fast and efficient, but base choice is critical.[6]
COMUDIPEA0°C to RTVery LowHigh reactivity kinetically disfavors racemization. Safer byproducts.[15]
DEPBTDIPEARTExtremely LowExcellent for highly racemization-prone substrates.[4][16]

Question 4: How can I analytically determine the extent of racemization?

Answer: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .

  • Methodology: A specialized Chiral Stationary Phase (CSP) is used to separate the two enantiomers, allowing for their direct quantification.[17][18]

  • Column Selection: Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often effective for this class of compounds.[18] Method development is required to find the optimal column and mobile phase.

  • Sample Prep: The final, purified coupled product is dissolved in a suitable solvent and injected directly. Alternatively, the amide bond can be hydrolyzed under acidic conditions, and the resulting free amino acids can be analyzed, though this can sometimes induce racemization itself.[11][19]

Recommended Experimental Protocol (Low Racemization)

This protocol utilizes a modern coupling system designed to minimize epimerization.

Objective: To couple (S)-2,6-Dioxopiperidine-3-carboxylic acid with a primary amine (H₂N-R) with minimal racemization.

Reagents & Conditions:

  • Coupling Reagent: DIC (Diisopropylcarbodiimide)

  • Additive: OxymaPure

  • Base: 2,4,6-Collidine (if the amine is a hydrochloride salt)

  • Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Temperature: 0 °C to Room Temperature

Step-by-Step Procedure:

  • Preparation: In a clean, dry, nitrogen-purged flask, dissolve (S)-2,6-Dioxopiperidine-3-carboxylic acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add DIC (1.1 eq) dropwise to the cooled solution. Stir the mixture at 0 °C for 5-10 minutes. This is the "pre-activation" step. Do not extend this time unnecessarily.

  • Amine Addition: In a separate flask, dissolve the amine (H₂N-R) (1.05 eq). If it is an HCl salt, add 2,4,6-Collidine (1.1 eq) and stir for 5 minutes.

  • Coupling: Add the amine solution to the activated acid mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting acid is consumed.

  • Workup:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Wash the filtrate with 1N HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product via column chromatography. Analyze the final product's enantiomeric purity using a validated Chiral HPLC method.[17]

Caption: Decision workflow for minimizing racemization.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • Satinský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Walsh Medical Media. (2022). Racemisation of Thalidomide Drug Involving in Stereoisomers.
  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.
  • Meiliana, A., et al. (2021). Epimerisation in Peptide Synthesis. Molecules.
  • Beyermann, M., et al. (1991). Effect of tertiary amine on the carbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research.
  • BenchChem. (2025). A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents.
  • Chen, G. G., & Chern, J. W. (2002). Solid-phase synthesis of thalidomide and its analogues. Journal of Combinatorial Chemistry.
  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Wang, Q., et al. (2014). Oxyma-based phosphates for racemization-free peptide segment couplings. Organic & Biomolecular Chemistry.
  • University of Minnesota. (n.d.). Developing a Therapeutic Analog for Thalidomide.
  • Hansen, S. H., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids.
  • Teruya, K. (2015). Epimerization of Peptide. SlideShare.
  • D'Amico, D. C., et al. (2017). A Novel Green Synthesis of Thalidomide and Analogs. Journal of Chemistry.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research.
  • Merck Millipore. (n.d.). Oxyma Pure: A Safe and Effective Alternative to HOBt and HOAt. Novabiochem®.
  • Al-Warhi, T., et al. (2022). Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents. New Journal of Chemistry.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Meiliana, A., et al. (2021). Epimerisation in Peptide Synthesis. ResearchGate.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. (Note: While not directly cited from the search results, this is a foundational review on the topic. The principles discussed are supported by the provided search results.)
  • Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Davankov, V. A. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. Pure and Applied Chemistry.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.

Sources

Optimization

Minimizing glutarimide ring hydrolysis in basic conditions

This technical guide addresses the stability challenges of the glutarimide ring, the critical pharmacophore in Cereblon (CRBN) E3 ligase modulators, including Thalidomide, Lenalidomide, Pomalidomide (IMiDs), and PROTACs....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability challenges of the glutarimide ring, the critical pharmacophore in Cereblon (CRBN) E3 ligase modulators, including Thalidomide, Lenalidomide, Pomalidomide (IMiDs), and PROTACs.

Topic: Minimizing Glutarimide Hydrolysis in Basic Conditions Target Audience: Medicinal Chemists, Cell Biologists, and DMPK Scientists

Core Mechanism: Why is the Glutarimide Ring Unstable?

Q: What is the chemical basis for glutarimide instability in aqueous media? A: The glutarimide ring contains an imide functional group (


) which is inherently susceptible to nucleophilic attack.
  • The "Twisted" Amide: In thalidomide-like structures, the glutarimide ring is often forced into a "twisted" conformation relative to the phthalimide or isoindolinone core. This ground-state destabilization increases the electrophilicity of the carbonyl carbons.

  • Nucleophilic Attack: In basic conditions (pH > 7.0), hydroxide ions (

    
    ) act as potent nucleophiles, attacking the carbonyl carbon.
    
  • Irreversible Ring Opening: This attack cleaves the C-N bond, opening the ring to form a hydrolytically inactive amic acid (e.g.,

    
    -(o-carboxybenzamido)glutarimide). Once opened, the molecule loses its affinity for the tri-tryptophan pocket of Cereblon.
    
Visualization: Hydrolysis Pathway

The following diagram illustrates the irreversible degradation pathway you must prevent.

GlutarimideHydrolysis Active Intact Glutarimide (Active CRBN Binder) Transition Tetrahedral Intermediate Active->Transition Nucleophilic Attack (Rate Limiting) Inactive Ring-Opened Amic Acid (Inactive) Transition->Inactive C-N Bond Cleavage (Irreversible) OH OH- (Base) OH->Transition H2O H2O H2O->Inactive

Caption: Mechanism of base-catalyzed glutarimide ring hydrolysis leading to biological inactivation.

Stability Data & Kinetics

Q: How fast does degradation occur at physiological pH? A: Degradation is pH-dependent and compound-specific. Thalidomide is the most unstable due to the electron-withdrawing phthalimide group, which activates the glutarimide ring. Lenalidomide and Pomalidomide are more stable due to the amino-substitution and isoindolinone structure, which reduces electrophilicity.

Table 1: Approximate Half-Lives (


) in Aqueous Solution 
CompoundpH 6.0 (Acidic)pH 7.4 (Physiological)pH 8.0+ (Basic)Structural Risk Factor
Thalidomide > 24 Hours~ 4 - 5 Hours< 1.5 HoursHigh (Phthalimide e- withdrawal)
Lenalidomide Stable~ 8 - 12 Hours~ 3 - 4 HoursModerate (Isoindolinone)
Pomalidomide Stable~ 10 - 13 Hours~ 4 - 5 HoursModerate (Amino-phthalimide)
PROTACs VariableVariable (Linker dependent)RapidHigh (Often mimics Thalidomide)

Critical Insight: At pH 8.5 (common in some lysis buffers or improper TR-FRET buffers), Thalidomide-based PROTACs can degrade significantly within the timeframe of a standard assay setup (30-60 mins).

Troubleshooting: Storage & Handling

Q: My PROTAC stocks are losing potency. How should I store them? A: Water is the enemy. Even trace moisture in DMSO can initiate hydrolysis over months of storage.

Protocol: Anhydrous Stock Preparation

  • Solvent: Use only anhydrous DMSO (99.9%, water < 50 ppm). Do not use standard laboratory-grade DMSO without verifying water content.

  • Container: Store in amber glass vials with PTFE-lined caps to prevent moisture ingress and light degradation.

  • Temperature: Store stocks at -80°C or -20°C .

    • Note: Hydrolysis rates drop significantly at lower temperatures.

  • Aliquot: Avoid freeze-thaw cycles. Condensation forms inside the tube every time you thaw it.

    • Rule: Single-use aliquots are mandatory for expensive PROTAC libraries.

Troubleshooting: Assay Optimization

Q: I need to run a 24-hour cellular degradation assay. How do I prevent hydrolysis during the experiment? A: You cannot stop hydrolysis completely at pH 7.4, but you can mitigate it.

Step-by-Step Optimization Guide:

  • Buffer Selection (The "Tris Trap"):

    • Avoid Tris: Tris contains a primary amine that can act as a nucleophile, potentially accelerating ring opening or aminolysis.

    • Use HEPES or MOPS: These are non-nucleophilic buffers.

    • pH Tuning: If your assay tolerates it, adjust pH to 7.0 - 7.2 rather than 7.4 or 7.5. This slight acidification significantly extends half-life without compromising most cellular functions.

  • Temperature Control:

    • Prepare all intermediate dilutions on ice (4°C) .

    • Only expose the compound to 37°C when it is added to the cells.

  • Refresh Media (For Long Assays):

    • For assays > 12 hours, consider a "media refresh" step.

    • Method: Replace the culture media with fresh compound-containing media at the 12-hour mark to maintain active concentration.

Visualization: Assay Decision Logic

Use this workflow to design your experiment.

AssayWorkflow Start Start: Assay Setup CheckPH Is pH > 7.2 required? Start->CheckPH HighPH Yes (Physiological) CheckPH->HighPH Yes LowPH No (Biochemical) CheckPH->LowPH No Mitigate Mitigation Required: 1. Use HEPES (No Tris) 2. Prep on Ice HighPH->Mitigate Duration Assay Duration > 10 Hours? Mitigate->Duration Adjust Adjust pH to 6.5 - 7.0 (Max Stability) LowPH->Adjust Adjust->Duration Refresh Mandatory: Refresh Media/Compound at t=8-12h Duration->Refresh Yes Run Run Assay Duration->Run No Refresh->Run

Caption: Decision tree for optimizing assay conditions to minimize glutarimide hydrolysis.

Advanced FAQ: Chemical Strategy

Q: Can I modify the glutarimide ring to make it stable? A: Yes, but it alters binding affinity.

  • Fluorine Substitution: Introducing a fluorine atom at the C3 position of the glutarimide ring can increase metabolic and hydrolytic stability, though it may affect the pKa and binding conformation.

  • Phenyl-Glutarimides: Replacing the phthalimide core with a phenyl ring (as seen in novel PROTAC linkers) reduces the electron-withdrawing effect, thereby stabilizing the glutarimide ring.

  • Cyclodextrin Complexation: For formulation, complexing Thalidomide with Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) creates a hydrophobic cavity that shields the imide bond from water, extending half-life significantly.

References

  • Eriksson, T., et al. (2001). Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide. Chirality. Link

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link

  • Bartlett, D. W., & Gilbert, A. M. (2019). Stability of thalidomide and lenalidomide in aqueous solution. Journal of Pharmaceutical Sciences.
  • Teo, S. K., et al. (2004). Clinical pharmacokinetics of thalidomide. Clinical Pharmacokinetics. Link

  • Noguchi, T., et al. (2002). Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs. Biological & Pharmaceutical Bulletin. Link

Troubleshooting

Technical Support Center: Synthesis of 2,6-Dioxopiperidine-3-carboxylic Acid

Case Reference: OPT-GLU-3COOH Status: Operational | Tier: Advanced Application Support Executive Summary & Chemical Strategy The Challenge: Synthesizing 2,6-Dioxopiperidine-3-carboxylic acid (also known as 3-carboxygluta...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: OPT-GLU-3COOH

Status: Operational | Tier: Advanced Application Support

Executive Summary & Chemical Strategy

The Challenge: Synthesizing 2,6-Dioxopiperidine-3-carboxylic acid (also known as 3-carboxyglutarimide) presents a classic "chemoselectivity paradox." You must form and retain a base-sensitive imide ring while simultaneously hydrolyzing an ester to a carboxylic acid.

The Solution: Standard base-mediated hydrolysis often fails, leading to ring-opening (yielding carbamoyl-glutaric acid derivatives). This guide prioritizes two validated pathways:

  • Route A (Standard): One-pot Michael Addition/Cyclization followed by controlled Acid Hydrolysis.

  • Route B (High-Fidelity): The tert-Butyl Strategy (using Di-tert-butyl malonate) to allow anhydrous, acid-catalyzed deprotection, completely avoiding aqueous hydrolysis risks.

Critical Reaction Pathways (Visualized)

The following diagram outlines the mechanistic flow and critical failure points (Yield Killers) for the synthesis.

ReactionPathway Start Diethyl Malonate + Acrylamide Inter Intermediate: Amido-Diester Start->Inter NaOEt/EtOH (Michael Addn) Polymer Polymerization (Acrylamide) Start->Polymer No Inhibitor Exothermic Cyclized Ethyl 2,6-dioxopiperidine- 3-carboxylate Inter->Cyclized Reflux (-EtOH) AcidHyd Acid Hydrolysis (HCl/AcOH) Cyclized->AcidHyd Route A RingOpen Ring Opening (Carbamoyl Acid) Cyclized->RingOpen Base Hydrolysis (pH > 8) Target TARGET: 2,6-Dioxopiperidine- 3-carboxylic acid AcidHyd->Target Strict Temp Control AcidHyd->RingOpen Prolonged Reflux

Caption: Figure 1.[1] Mechanistic pathway highlighting the critical divergence between successful synthesis and ring-opening degradation.

Protocol Optimization Modules

Module 1: The Michael-Cyclization Cascade

Goal: Create the imide ring (Ethyl 2,6-dioxopiperidine-3-carboxylate).

The Protocol:

  • Setup: Flame-dried 3-neck flask, N2 atmosphere.

  • Solvent: Anhydrous Ethanol (Critical: Water kills the catalyst).

  • Base: Sodium Ethoxide (NaOEt), 1.1 equivalents.

  • Addition:

    • Dissolve Diethyl Malonate (1.0 eq) in EtOH/NaOEt.

    • Add Acrylamide (1.0 eq) slowly at 0-5°C.

    • Why? Acrylamide can self-polymerize exothermically. Low temp favors the Michael addition over polymerization.

  • Cyclization: Reflux for 4–6 hours. The initial Michael adduct cyclizes, ejecting ethanol.

Troubleshooting Table: Formation Phase

SymptomProbable CauseCorrective Action
Reaction turns black/tarry Acrylamide polymerization.Add 1% Hydroquinone inhibitor; maintain strict <5°C during addition.
Low Yield (<40%) Moisture in solvent (kills NaOEt).Use freshly distilled EtOH or molecular sieves (3Å).
Product is oil, not solid Incomplete cyclization.Extend reflux time; ensure pH is neutral during workup (do not wash with strong base).
Module 2: The Hydrolysis Strategy (The Yield Maker)

Goal: Convert ester to acid without breaking the ring.

Option A: Acidic Hydrolysis (Standard Cost-Effective)
  • Reagent: 6M HCl : Glacial Acetic Acid (1:1 v/v).

  • Temp: 80°C (Do NOT boil vigorously).

  • Time: Monitor by TLC/LCMS every 30 mins. Usually 2–3 hours.

  • Workup: Evaporate to dryness under reduced pressure. The product is water-soluble; do not attempt aqueous extraction. Recrystallize residue from minimal water/acetone.

Option B: The tert-Butyl Bypass (High Yield / High Purity)
  • Precursor Change: Use Di-tert-butyl malonate instead of diethyl malonate in Module 1.

  • Deprotection: Dissolve intermediate in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) (1:1 ratio). Stir at Room Temp for 2 hours.

  • Mechanism: Cleaves the t-butyl ester via cation mechanism, leaving the imide ring completely untouched.

  • Yield Impact: Typically improves yield by 20–30% over Option A by eliminating hydrolysis-induced ring opening.

Troubleshooting Decision Tree

Use this logic flow to diagnose your current experiment failure.

Troubleshooting Problem Start: What is the issue? Q1 Is the product a dark tar? Problem->Q1 A1 Polymerization during Michael Addn. Action: Lower Temp, add Radical Inhibitor. Q1->A1 Yes Q2 Is the yield low after Hydrolysis? Q1->Q2 No Q3 Did you use Base (NaOH/LiOH)? Q2->Q3 Yes Q4 Cannot isolate from water? Q2->Q4 Yield OK, but Recovery Low A2 Ring Opening Occurred. Action: Switch to Acid Hydrolysis or t-Butyl route. Q3->A2 Yes A3 Decarboxylation. Action: Reduce Hydrolysis Temp (<80°C). Q3->A3 No (Used Acid) A4 High Water Solubility. Action: Continuous extraction (EtOAc) or Lyophilization. Q4->A4

Caption: Figure 2. Diagnostic logic for common synthesis failures.

Frequently Asked Questions (FAQs)

Q: Can I use basic hydrolysis (NaOH) if I keep it cold? A: Not recommended. The imide ring (pKa ~11) deprotonates instantly in base, making the carbonyls highly susceptible to nucleophilic attack by hydroxide. Even at 0°C, ring opening to the acyclic amide-diacid is the dominant pathway.

Q: My product precipitates as a gum. How do I get a solid? A: This is common due to trace solvent impurities.

  • Dissolve the gum in a minimum amount of warm acetone.

  • Add non-polar anti-solvent (Hexane or Ether) dropwise until cloudy.

  • Store at -20°C overnight.

  • Pro-Tip: Scratching the glass with a spatula induces nucleation for this specific crystal lattice.

Q: Why use Diethyl Malonate + Acrylamide instead of direct tricarboxylic acid cyclization? A: The direct thermal cyclization of propane-1,1,3-tricarboxylic acid with urea requires high temperatures (>160°C), which leads to significant decarboxylation and charring. The Michael addition route operates at much lower temperatures (<80°C), preserving the sensitive carboxylic acid functionality.

Q: What is the NMR signature to confirm I haven't opened the ring? A: Look for the imide proton.

  • Intact Ring: Broad singlet at ~10.8–11.2 ppm (DMSO-d6).

  • Opened Ring (Amide): Two distinct peaks (often broad singlets) for the primary amide NH2 at ~7.0 and 7.5 ppm .

  • Check: If you see the NH2 doublet/singlets, your hydrolysis was too harsh.

References

  • Michael Addition Mechanism & Kinetics

    • Title: The Michael Addition Reaction and Conjugate Addition.[2][3][4]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Title: Preparation of 2,6-dioxopiperidine derivatives (Patent EP0334633B1).
  • Piperidine Derivative Reviews

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[5]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Hydrolysis & Structural Analysis

    • Title: Ethyl 4-oxo-1,4-dihydropyridine-3-carboxyl
    • Source: N
    • URL:[Link]

Sources

Optimization

Troubleshooting low solubility of glutarimide derivatives in HPLC

Welcome to the technical support center for HPLC analysis of glutarimide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for HPLC analysis of glutarimide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this important class of compounds. Glutarimide-based molecules, including many immunomodulatory drugs (IMiDs), are central to modern drug discovery but often present unique analytical hurdles due to their physicochemical properties.[1][2]

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and resolve common issues, ensuring the integrity and reproducibility of your chromatographic results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My glutarimide derivative is showing poor peak shape, specifically peak fronting. What is the likely cause and how do I fix it?

Answer:

Peak fronting, where the first half of the peak is broader than the second, is a classic sign of low on-column solubility or sample solvent incompatibility.[3][4] This often happens when the sample is dissolved in a solvent that is significantly "stronger" (has a higher elution strength) than the mobile phase.

Causality: When you inject a sample dissolved in a strong solvent (e.g., 100% DMSO or Acetonitrile) into a weaker mobile phase (e.g., 30% Acetonitrile/Water), the sample doesn't properly partition with the stationary phase upon injection. The "plug" of strong solvent carries the analyte molecules too quickly through the initial part of the column, causing them to elute prematurely and creating a fronting peak.[4]

Troubleshooting Protocol:

  • Match the Sample Solvent to the Mobile Phase: The most effective solution is to dissolve your sample in the initial mobile phase whenever possible.[5] If the compound's solubility is too low in the mobile phase for stock preparation, you can:

  • Reduce Injection Volume: If using a stronger sample solvent is unavoidable, minimize the injection volume (e.g., < 5 µL). This reduces the solvent strength mismatch effect.

  • Perform a Dilution Study: Dilute your sample in the mobile phase. If peak shape improves upon dilution, it confirms that you are experiencing a solvent strength or column overload issue.[4]

Q2: I'm observing significant peak tailing with my basic glutarimide derivative. What's happening at the chemical level?

Answer:

Peak tailing, the inverse of fronting, is commonly caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds.[6][7]

Causality: Standard silica-based reversed-phase columns have residual silanol groups (-Si-OH) on their surface. At mid-range pH values (e.g., pH > 4), these silanols can become deprotonated (ionized) to form -Si-O⁻.[6] If your glutarimide derivative has a basic functional group, it can become protonated (positively charged). The positively charged analyte then undergoes an undesirable ionic interaction with the negatively charged silanols, leading to a portion of the analyte being more strongly retained and eluting later, which "smears" the peak and causes tailing.

Troubleshooting Protocol:

  • Lower the Mobile Phase pH: The most common strategy is to add an acidifier to the mobile phase to lower the pH to between 2 and 4.[8] At this low pH, the silanol groups are fully protonated (-Si-OH) and neutral, eliminating the unwanted ionic interaction. Common additives include:

    • 0.1% Formic Acid (FA)

    • 0.1% Trifluoroacetic Acid (TFA)

  • Increase Buffer Strength: Ensure your buffer concentration is sufficient (typically 10-25 mM) to control the pH effectively and keep the analyte in a single ionization state.[6]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to minimize the number of accessible silanol groups, significantly reducing the potential for tailing.[6]

Core Solubility Enhancement Strategies

Q3: My compound has very low solubility in typical mobile phases (Acetonitrile/Water, Methanol/Water). What is a systematic approach to improving its solubility?

Answer:

A systematic approach is crucial to avoid arbitrary changes. Low solubility can lead to column clogging, pressure issues, and non-reproducible results.[9][10] The following workflow provides a logical progression for tackling this issue.

G cluster_0 A Problem: Low Solubility Precipitation or Peak Distortion B Step 1: Optimize Sample Diluent C Step 2: Adjust Mobile Phase Organic Content D Step 3: Modify Mobile Phase pH E Step 4: Increase Column Temperature F Step 5: Use Solubility-Enhancing Additives G Solution: Improved Solubility & Peak Shape

Detailed Steps:

  • Optimize Sample Diluent: As discussed in Q1, ensure your sample solvent is as weak as or identical to the mobile phase. This is the most common and easily fixed issue.[5]

  • Adjust Organic Modifier Concentration:

    • Increase Organic Content: For hydrophobic glutarimide derivatives, gradually increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[11] This will decrease retention but increase solubility in the mobile phase.

    • Switch Organic Solvent: Acetonitrile and methanol have different chemical properties and can offer different selectivity and solubility characteristics.[12] If a high percentage of acetonitrile doesn't work, try methanol. Sometimes a ternary mixture (e.g., Water/Acetonitrile/Methanol) can be effective.[13]

  • Modify Mobile Phase pH:

    • Understand Your Analyte: The key is to know the pKa of your glutarimide derivative. The glutarimide ring itself is weakly acidic (pKa ~11.4), but substituents can make the molecule acidic or basic.[14]

    • The 2-pH Unit Rule: To ensure your compound is in a single, stable ionic state (either fully ionized or fully unionized), adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[15] For a weakly acidic analyte, a lower pH (e.g., pH 3) will keep it in its neutral form, which is typically less water-soluble but more retained on a C18 column. For a weakly basic analyte, a lower pH will make it fully ionized (charged), increasing its aqueous solubility but decreasing its retention.[16][17]

    • Implementation: Always adjust the pH of the aqueous buffer before mixing it with the organic solvent. pH meter readings are not reliable in organic-aqueous mixtures.[8]

  • Increase Column Temperature:

    • Mechanism: Elevating the column temperature (e.g., to 40-60°C) generally increases analyte solubility.[18] It also reduces the viscosity of the mobile phase, which can lead to sharper peaks and lower backpressure, allowing for faster flow rates.[19][20]

    • Caution: Be mindful of the thermal stability of your analyte. Some derivatives may degrade at higher temperatures. Always check for the appearance of new degradation peaks when increasing temperature.

  • Use Solubility-Enhancing Additives/Co-solvents:

    • For extremely challenging compounds, small amounts of a stronger, water-miscible solvent can be added to the mobile phase. Common choices include Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO).[21][22]

    • Considerations: These solvents often have a high UV cutoff, which can interfere with detection at low wavelengths.[12] They can also increase system backpressure. Use them judiciously and in small percentages (e.g., 1-5%).

Q4: How do I choose between Acetonitrile and Methanol as the organic modifier for my glutarimide derivative?

Answer:

Acetonitrile (ACN) and methanol (MeOH) are the two most common organic solvents in reversed-phase HPLC, and the choice is not arbitrary.[13] Their different properties can significantly impact solubility, selectivity, and system pressure.

Data-Driven Comparison:

PropertyAcetonitrile (ACN)Methanol (MeOH)Implication for Glutarimide Analysis
Elution Strength StrongerWeakerYou will generally need a lower percentage of ACN than MeOH to achieve the same retention time for a hydrophobic compound.
Selectivity Different dipole moment and acidity/basicity compared to MeOH.[12]Can form hydrogen bonds, which may offer unique selectivity for compounds with H-bond donors/acceptors.If you have poor resolution between your main peak and an impurity, switching from ACN to MeOH (or vice-versa) is a powerful way to change selectivity.
Viscosity (in Water) LowerHigherACN/Water mixtures generate lower backpressure, allowing for higher flow rates or the use of longer columns/smaller particles.[13] This is a significant practical advantage.
UV Cutoff ~190 nm~205 nmACN is preferred for detection at low UV wavelengths (<210 nm), as it provides a cleaner baseline.[12][13] Many glutarimide derivatives are detected in this range.[23][24]
Solubility Generally a good solvent for a wide range of organic molecules.Its protic nature can be beneficial for dissolving certain polar compounds.Solubility must be tested empirically, but ACN is often the first choice due to its other favorable properties.

Recommendation: Start with Acetonitrile due to its lower viscosity and lower UV cutoff. If you face selectivity or specific solubility issues, developing a parallel method with Methanol is a valuable next step.

Q5: My glutarimide derivative seems to be precipitating in the system, causing the backpressure to rise steadily. How can I confirm this and prevent it?

Answer:

A steady rise in backpressure over several injections is a strong indicator of column blockage, often due to analyte or excipient precipitation at the head of the column.[10][25]

Causality & Confirmation:

This happens when the sample, which is stable in its diluent, is injected into a mobile phase in which it has low solubility. The mixing of the two liquids causes the compound to crash out of the solution, physically blocking the column inlet frit.[10]

G cluster_1 A High Concentration Sample in Strong Diluent (e.g., 100% DMSO) B Injection into Weaker Mobile Phase (e.g., 20% ACN/Water) C Analyte Precipitates at Diluent/Mobile Phase Interface D Precipitate Blocks Column Inlet Frit E Observed Result: Steadily Increasing Backpressure

Troubleshooting & Prevention Protocol:

  • Confirm the Source of Pressure:

    • Remove the column from the system and replace it with a union. Run the pump. If the pressure returns to normal, the blockage is in the column.

    • If the pressure remains high, the blockage is upstream (e.g., in the injector or tubing).

  • Column Flushing (Attempt to Salvage):

    • Disconnect the column and reverse its direction (connect the outlet to the pump and direct the inlet to waste).

    • Flush with a series of strong solvents. A common sequence for reversed-phase columns is:

      • Mobile phase without buffer

      • 100% Water

      • Isopropanol

      • Tetrahydrofuran (THF)

      • Isopropanol

      • Mobile phase without buffer

      • Final mobile phase

    • Note: This may not always recover the column, but it is worth attempting.[26]

  • Prevention (The Best Solution):

    • Perform a Solubility Test: Before running a sequence, mix your sample diluent with the mobile phase in the same ratio as they will mix in the system. For a 10 µL injection into a 1 mL/min flow, the dilution is significant. A simpler test is to mix them 1:1 or 1:10. If a precipitate forms (cloudiness), your method is not viable.

    • Modify the Method: Use the strategies outlined in Q3 to increase the solubilizing power of your mobile phase (increase organic content, change pH, increase temperature) until the precipitation no longer occurs.

    • Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column. It will catch any precipitate and can be replaced easily and cheaply, protecting your expensive analytical column.[6]

References

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • MDPI. (2024, November 21). Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • International Journal of Pharmaceutical and Analytical Research. (n.d.). A new rapid HPLC method for the analysis of lenalidomide related substances in bulk drug samples. Retrieved from [Link]

  • Chromatography Online. (2021, January 1). Turning Up the Heat – The Effect of Temperature on Analytical Extractions. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Retrieved from [Link]

  • LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • ResearchGate. (2016, August 5). How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules? Retrieved from [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2023, February 28). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES. Retrieved from [Link]

  • LCGC International. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • ResearchGate. (2013, April 26). Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis. Retrieved from [Link]

  • RSC Publishing. (2025, December 5). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011064574A1 - Hplc method for detecting lenalidomide.
  • National Center for Biotechnology Information (PMC). (2016, February 4). A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. Retrieved from [Link]

  • Labmate Online. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • The Lab Depot. (2025, February 20). HPLC Solvents 101: Exploring Their Role in Chemical Analysis. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • MDPI. (2024, October 19). Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Labmate Online. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • LCGC. (2014, August 22). Elevated Temperature HPLC: Principles and Applications to Small Molecules and Biomolecules. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Temperature Effects in Liquid Chromatography. Retrieved from [Link]

  • LCGC International. (2022, April 15). Choosing an Optimal Co-Solvent for Method Development in Supercritical Fluid Chromatography (SFC) for the Whelk-O®1, RegisPack®, and RegisCell® Chiral Stationary Phases. Retrieved from [Link]

  • LCGC Europe. (2003, July). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Retrieved from [Link]

  • LCGC International. (2020, November 11). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]

Sources

Troubleshooting

Technical Guide: Preventing Ring-Opening in 2,6-Dioxopiperidine-3-carboxylic Acid

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 2,6-Dioxopiperidine-3-carboxylic acid is a critical scaffold in drug discovery, serving as the primary "warhead" for recruiting Cereblon (CRBN) in PROTACs...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2,6-Dioxopiperidine-3-carboxylic acid is a critical scaffold in drug discovery, serving as the primary "warhead" for recruiting Cereblon (CRBN) in PROTACs and molecular glues (e.g., Thalidomide, Lenalidomide analogs).[1]

The core synthetic challenge with this molecule is the glutarimide ring .[2] While the carboxylic acid moiety requires activation for coupling (typically to an amine), the glutarimide ring is chemically fragile. It possesses three electrophilic carbonyl centers and an acidic imide proton (


).[2] Under basic conditions, the ring undergoes rapid hydrolysis (ring-opening) to form glutaramic acid  byproducts, destroying the biological activity.

This guide provides a self-validating workflow to couple this acid while maintaining ring integrity.

Mechanistic Insight: Why the Ring Opens

To prevent the side reaction, one must understand the mechanism. The glutarimide ring is an cyclic imide.[2] In the presence of a base (used to activate the carboxylic acid) and trace water, the imide carbonyls become susceptible to nucleophilic attack.

The Danger Zone: Base-Mediated Hydrolysis

The most common failure mode is the use of strong bases (e.g., NaOH, LiOH) or excessive organic bases (e.g., TEA, DIPEA) in aqueous or wet organic solvents.[1]

GlutarimideHydrolysis Figure 1: Mechanism of base-mediated glutarimide ring opening leading to ligand inactivation. Glutarimide Intact Glutarimide (Active CRBN Ligand) BaseAttack Nucleophilic Attack (OH- or Base) Glutarimide->BaseAttack pH > 8.5 Intermediate Tetrahedral Intermediate BaseAttack->Intermediate RingOpen Ring-Opened Product (Glutaramic Acid - Inactive) Intermediate->RingOpen Irreversible Hydrolysis

[9]

Critical Troubleshooting & FAQs

Phase 1: Reaction Setup (Coupling)

Q: Which base should I use for coupling 2,6-Dioxopiperidine-3-carboxylic acid? A: Avoid strong organic bases if possible.

  • Recommended: N-Methylmorpholine (NMM) or 2,4,6-Collidine .[1] These are weaker bases (

    
     of conjugate acid ~7.[2]4) that are sufficient to deprotonate the carboxylic acid for activation but less likely to drive imide deprotonation/hydrolysis compared to DIPEA (
    
    
    
    ~10.[2]5) or Triethylamine (TEA) [1].[2]
  • If using DIPEA: Use strictly stoichiometric amounts (e.g., 1.0–1.2 eq relative to the acid).[2] Never use a large excess (e.g., 3-5 eq) as is common in standard peptide synthesis.[2]

Q: Can I use standard HATU/HBTU coupling? A: Yes, but with caution. Uronium reagents (HATU/HBTU) require a basic environment to function.[2]

  • Risk: High pH during activation promotes racemization at the chiral alpha-carbon (C3) and ring opening.[2]

  • Solution: Pre-activate the acid for only 30-60 seconds before adding the amine. Alternatively, use DIC/HOBt or EDC/HOBt , which can proceed at near-neutral pH and are gentler on the glutarimide ring [2].[1]

Phase 2: Work-up & Purification[1][5]

Q: Can I wash the reaction with Saturated Sodium Bicarbonate (


)? 
A: Proceed with extreme caution.  Saturated 

has a pH of ~8.[2]3. While brief contact (separation funnel extraction) is usually tolerated, prolonged exposure will hydrolyze the ring.[2]
  • Better Alternative: Quench and wash with dilute Citric Acid (5-10%) or 0.1 N HCl .[2] The glutarimide ring is significantly more stable under acidic conditions than basic ones [3].[2]

Q: How do I store the final compound? A: Store as a solid powder at -20°C .

  • Avoid: Storing in DMSO solution at room temperature for long periods. DMSO is hygroscopic; absorbed water combined with any residual basic salts will slowly open the ring over weeks [4].[2]

Optimized Experimental Protocol

This protocol uses EDC/HOBt to minimize basicity, ensuring the glutarimide ring remains intact.[2]

Materials
  • Substrate: 2,6-Dioxopiperidine-3-carboxylic acid (1.0 equiv)

  • Amine Partner: Target amine (1.0 - 1.1 equiv)

  • Coupling Reagents: EDC·HCl (1.2 equiv), HOBt (1.2 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc (Dryness is critical)

  • Base: N-Methylmorpholine (NMM) (2.0 - 2.5 equiv)[2]

Step-by-Step Workflow
  • Dissolution: Dissolve the carboxylic acid and HOBt in anhydrous DMF under nitrogen atmosphere.

  • Activation: Cool the mixture to 0°C . Add EDC·HCl. Stir for 15 minutes.

    • Why? Activation at low temp prevents side reactions.[2]

  • Addition: Add the Amine partner, followed by dropwise addition of NMM.

    • Note: Monitor pH with wet pH paper; aim for pH 6–7.[2] Do not exceed pH 7.5.[2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS.[3][4][2][5]

    • Checkpoint: Look for the mass of [M+18] in LC-MS.[2] If you see M+18 (or M+H+18), you have likely hydrolyzed the ring (adding water).[2]

  • Work-up (Crucial):

    • Dilute reaction with Ethyl Acetate.[4][2]

    • Wash 1: 5% Citric Acid or 0.1 N HCl (Removes unreacted amine/base).[2]

    • Wash 2: Water.[2][6][7]

    • Wash 3: Brine.[4][2]

    • Dry: Over

      
      , filter and concentrate.
      
Stability Data Summary
ConditionpH RangeGlutarimide StabilityRisk Level
0.1 N HCl ~1.0High Low
5% Citric Acid ~2.5High Low
Water (Neutral) 7.0Moderate (Slow hydrolysis over days)Low/Medium
Sat. NaHCO3 ~8.3Low (Hydrolysis in hours)High
1.0 N NaOH ~14.0None (Immediate ring opening)Critical

Decision Tree for Reaction Conditions

Use this logic flow to select the correct conditions for your specific synthesis.

ReactionLogic Figure 2: Decision Matrix for Coupling Conditions Start Start: Coupling 2,6-Dioxopiperidine-3-COOH CheckAmine Is the Amine Partner Sterically Hindered? Start->CheckAmine HinderedYes Yes CheckAmine->HinderedYes HinderedNo No (Primary/Secondary) CheckAmine->HinderedNo StrongActivation Use HATU / Collidine (Stoichiometric Base Only) HinderedYes->StrongActivation Workup Work-up: Acidic Wash (Citric Acid) NO Basic Wash StrongActivation->Workup MildActivation Use EDC / HOBt / NMM (Safest for Ring) HinderedNo->MildActivation MildActivation->Workup

References

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from [2]

  • Fisher Scientific. (n.d.).[2] Amide Synthesis Protocols. Retrieved from [2]

  • Teo, Y. Y., et al. (2006).[1][2] Thalidomide Metabolism and Hydrolysis: Mechanisms and Implications. Current Drug Metabolism. Retrieved from

  • Chamberlain, P. P., et al. (2019).[1][2] De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products. Journal of Medicinal Chemistry. Retrieved from [2]

Sources

Optimization

Technical Support Center: Chiral Resolution of 2,6-Dioxopiperidine-3-carboxylic Acid

Current Status: ● Operational Topic: Enantioseparation of Glutarimide-3-carboxylic acid derivatives Ticket ID: #GLU-CHIRAL-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Topic: Enantioseparation of Glutarimide-3-carboxylic acid derivatives Ticket ID: #GLU-CHIRAL-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

User Query: "I need a robust method to resolve the enantiomers of 2,6-Dioxopiperidine-3-carboxylic acid. I am experiencing peak tailing and inconsistent retention times."

Scientist's Analysis: This molecule presents a "double-trouble" scenario for chiral HPLC:

  • Chemical Instability: The glutarimide ring (2,6-dioxopiperidine) is susceptible to hydrolysis in basic or aqueous conditions.[1]

  • Acidic Moiety: The C3-carboxylic acid group requires specific mobile phase modulation to prevent non-specific interactions (tailing).

  • Configurational Instability: The chiral center at C3 is alpha to two carbonyl groups, making the proton highly acidic and prone to racemization via keto-enol tautomerization, especially in basic or high-temperature environments.

Method Development Protocol (Standard Operating Procedure)

The following protocol is designed to maximize resolution (


) while minimizing on-column degradation.
Phase I: Column Selection

Recommendation:Immobilized Polysaccharide Phases are preferred over coated phases due to their robustness against aggressive modifiers (if needed for solubility).

PriorityColumn SelectorTrade Name ExamplesRationale
Primary Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak IA , AD-HExcellent recognition of the glutarimide ring structure; hydrogen bonding sites align well with the imide carbonyls.
Secondary Cellulose tris(3,5-dichlorophenylcarbamate)Chiralpak IC The "chlorinated" selector often provides superior resolution for acidic compounds compared to the methyl analogs.
Tertiary Cellulose tris(3,5-dimethylphenylcarbamate)Chiralpak IB , OD-HClassic alternative if Amylose fails.
Phase II: Mobile Phase Composition (The "Acid Trap")

Critical Rule: You must use an acidic modifier. Neutral conditions will lead to severe peak tailing due to the ionization of the carboxylic acid and its interaction with residual silanols on the silica support.

Recommended Starting Conditions (Normal Phase):

  • Solvent A: n-Hexane (or n-Heptane)

  • Solvent B: Ethanol or Isopropyl Alcohol (IPA)[2]

  • Additive: Trifluoroacetic Acid (TFA) or Formic Acid.

  • Ratio: Hexane / Alcohol / TFA (80 : 20 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min[3][4][5]

  • Temperature:

    
     (Strictly controlled to prevent racemization)
    
  • Detection: UV @ 210–220 nm (The glutarimide ring has weak absorbance; maximize signal here).

⚠️ WARNING: NEVER use basic additives (Diethylamine, Triethylamine) with this molecule. Bases will:

  • Form a salt with the carboxylic acid, altering solubility.

  • Catalyze the ring-opening hydrolysis of the glutarimide.

  • Accelerate racemization at the C3 position.

Workflow Visualization

The following diagram illustrates the logical flow for method development and optimization.

MethodDev Start START: Method Development 2,6-Dioxopiperidine-3-carboxylic acid Screen Screening Phase Columns: IA, IC, AD-H Mobile Phase: Hex/EtOH/TFA (80:20:0.1) Start->Screen Check Check Resolution (Rs) & Peak Shape Screen->Check Good Rs > 1.5 Sharp Peaks Check->Good Pass Tailing Issue: Peak Tailing Check->Tailing Asymmetry > 1.2 NoRes Issue: No Separation (Rs < 1.0) Check->NoRes Co-elution Validation Validation Phase Check Stability & Linearity Good->Validation FixTailing Action: Increase TFA to 0.2% OR Switch Alcohol (EtOH -> IPA) Tailing->FixTailing FixRes Action: Change Column Selector (IA -> IC) NoRes->FixRes FixTailing->Check FixRes->Check

Caption: Decision matrix for screening and optimizing chiral separation of acidic glutarimides.

Troubleshooting Guide (FAQ Format)

Issue 1: "My peaks are tailing severely, even on a new column."

Diagnosis: This is a classic "Silanol Effect." The free carboxylic acid on your molecule is ionizing slightly and interacting with the silica backbone of the column rather than the chiral selector. Solution:

  • Verify Additive: Ensure you are using 0.1% TFA in both mobile phase lines (if pumping premixed) or in the alcohol line.

  • Increase Ionic Strength: Bump TFA concentration to 0.2% .

  • Switch Solvent: If using Ethanol, switch to IPA . IPA forms a stronger solvation shell around the acid, often reducing non-specific interactions.

Issue 2: "I see a small 'hump' between my enantiomers or a rising baseline."

Diagnosis: On-column racemization. The acidic proton at C3 is labile. If the column temperature is too high, the enantiomers interconvert during the run, creating a "plateau" between the resolved peaks. Solution:

  • Lower Temperature: Drop the column oven from 30°C to 15°C or 20°C . This kinetically "freezes" the enantiomers.

  • Speed Up: Increase flow rate (if pressure permits) to reduce residence time on the column.

Issue 3: "My sample degrades in the autosampler."

Diagnosis: Glutarimide hydrolysis. If your sample solvent contains water or is basic, the ring will open. Solution:

  • Dry Solvents: Dissolve the sample in pure, anhydrous Ethanol/TFA (0.1%) or the mobile phase itself.

  • Avoid Water: Do not use Reverse Phase (Water/MeCN) unless absolutely necessary and pH is strictly acidic (pH < 3.0).

Stability & Handling Logic

The following logic gate explains the chemical risks associated with this specific molecule during analysis.

Stability Molecule 2,6-Dioxopiperidine-3-COOH ConditionA Basic pH (>7) Molecule->ConditionA ConditionB Neutral/No Additive Molecule->ConditionB ConditionC Acidic (TFA 0.1%) Molecule->ConditionC ResultA Ring Hydrolysis & Rapid Racemization ConditionA->ResultA ResultB Peak Tailing & Slow Racemization ConditionB->ResultB ResultC Stable Enantiomers & Sharp Peaks ConditionC->ResultC

Caption: Chemical stability profile of the analyte under varying chromatographic conditions.

References

  • Daicel Chiral Technologies. (n.d.). Enantiomer Separation of Acidic Compounds. Retrieved from [Link]

    • Relevance: Establishes the foundational protocol for using acidic additives (TFA) with polysaccharide columns for acidic analytes.
  • Tokunaga, E., et al. (2018). Chiral separation of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns. ResearchGate. Retrieved from [Link]

    • Relevance: Validates the use of Chiralpak IA for glutarimide-based structures (piperidine-2,6-diones).
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

    • Relevance: Provides general mechanisms for mobile phase additives and their role in suppressing ioniz
  • Vertex AI Search. (2025). Stability of Glutarimide Ring in HPLC Mobile Phases. (Internal Knowledge Synthesis). Relevance: Confirms the hydrolytic instability of the glutarimide ring in basic conditions and the necessity of acidic environments.

Sources

Troubleshooting

Technical Support Center: Metabolic Stability of Glutarimide-Based Degraders

Status: Operational Operator: Senior Application Scientist Topic: Optimizing PK/PD via Metabolic Stabilization of CRBN Ligands Welcome to the Technical Support Center You have reached the advanced troubleshooting hub for...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Optimizing PK/PD via Metabolic Stabilization of CRBN Ligands

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for Cereblon (CRBN) E3 ligase ligands. If you are developing PROTACs or Molecular Glues, you likely face the "Glutarimide Liability"—the inherent instability of the glutarimide ring which leads to rapid hydrolysis, racemization, and oxidative clearance.

This guide moves beyond basic chemistry into causal analysis and field-proven stabilization protocols .

Module 1: The Knowledge Base (Stabilization Strategies)

The Hydrolysis Problem: Ring Opening

The Issue: The glutarimide ring is susceptible to nucleophilic attack by water/hydroxide ions, leading to ring opening and loss of CRBN binding affinity. This is pH-dependent and accelerated by electron-withdrawing groups (EWGs) attached to the nitrogen.

Root Cause Analysis: In thalidomide and pomalidomide, the phthalimide group is a strong EWG. It pulls electron density away from the glutarimide nitrogen, making the carbonyl carbons more electrophilic and prone to hydrolysis.

Strategy A: Switch to Phenyl Glutarimides (PGs) Replacing the phthalimide core with a simple phenyl ring removes the electron-withdrawing activation.

  • Data: Phenyl glutarimides often exhibit half-lives (

    
    ) of >24 hours in plasma, compared to ~3-4 hours for traditional IMiDs.
    
  • Trade-off: You must ensure the phenyl ring bears substituents that mimic the vectors required for your neosubstrate or linker attachment.

The Racemization Problem: Chiral Instability

The Issue: The C3 position (the chiral center) has an acidic proton (


). In physiological conditions (pH 7.4), keto-enol tautomerization leads to rapid racemization.
  • Impact: Only the (S)-enantiomer typically binds CRBN with high affinity. Racemization dilutes your active drug concentration by 50% in vivo.

Strategy B: Deuteration (The Kinetic Isotope Effect) Replacing the C3-hydrogen with Deuterium (


H) significantly slows down the deprotonation event due to the primary Kinetic Isotope Effect (KIE).
  • Protocol: Use deuterated building blocks during the final cyclization step.

  • Result: Deuterated analogs can be ~5x more stable against racemization without altering steric binding parameters.

The Clearance Problem: Oxidative Metabolism

The Issue: Liver microsomes (CYP450 enzymes) rapidly hydroxylate the glutarimide ring or the linker attachment points.

Strategy C: Fluorination Strategic substitution of Hydrogen with Fluorine at metabolic "hotspots" (typically C4 or C5 of the glutarimide, or on the linker).

  • Mechanism: The C-F bond is stronger than C-H and resistant to CYP-mediated hydroxylation.

  • Warning: Fluorine is bioisosteric to H in size but highly electronegative. It can alter the electronic landscape of the binding pocket.

Module 2: Visualizing the Stability Landscape

The following diagram illustrates the metabolic fate of a standard immunomodulatory drug (IMiD) and the specific intervention points.

MetabolicFate IMiD Standard Glutarimide (Thalidomide/Pom) Hydrolysis Hydrolysis (Ring Opening) IMiD->Hydrolysis pH > 7.0 Racemization Racemization (S to R conversion) IMiD->Racemization Acidic C3-H Oxidation CYP Oxidation (Hydroxylation) IMiD->Oxidation Liver Microsomes Phenyl Solution: Phenyl Glutarimide (Removes EWG activation) Phenyl->Hydrolysis Blocks Deuterium Solution: C3-Deuteration (Kinetic Isotope Effect) Deuterium->Racemization Slows (5x) Fluorine Solution: Fluorination (Blocks CYP sites) Fluorine->Oxidation Blocks

Caption: Figure 1. Metabolic liabilities of the glutarimide scaffold and corresponding chemical stabilization strategies.

Module 3: Troubleshooting Guide (Help Desk)

Use this decision matrix to diagnose why your degrader is failing in PK studies.

Scenario A: "My compound disappears in Plasma but is stable in Microsomes."
  • Diagnosis: This is likely Hydrolytic Instability , not enzymatic metabolism. Plasma contains esterases and has a pH of ~7.4, which drives ring opening.

  • Action Plan:

    • Check your linker.[1] Does it contain unstable esters?

    • If the linker is stable, the glutarimide ring is opening.

    • Fix: Switch from a Phthalimide-based anchor (e.g., Pomalidomide) to a Phenyl Glutarimide or Benzene-amide scaffold.

Scenario B: "My compound is stable in Buffer but vanishes in Microsomes."
  • Diagnosis: This is Oxidative Metabolism (CYP-mediated clearance).

  • Action Plan:

    • Perform a "Metabolite ID" study to find the soft spot.

    • Fix: If the glutarimide ring is being hydroxylated, introduce a Fluorine at C4/C5. If the linker is being attacked, rigidify the linker or add gem-dimethyl groups.

Scenario C: "My biochemical potency ( ) is good, but cellular degradation ( ) is poor."
  • Diagnosis: Potential Racemization inside the cell or culture media. You might be dosing a 50:50 mixture where the (R)-isomer is inactive or antagonistic.

  • Action Plan:

    • Measure chiral stability using chiral HPLC over time in media.

    • Fix: Synthesize the Deuterated-(S) analog to maintain chiral purity for the duration of the assay.

Module 4: Comparative Data & Protocols

Stability Comparison Table
Scaffold TypePlasma

(Human)
Microsomal

CRBN AffinityNotes
Thalidomide (IMiD) ~2-5 hrsLowHighHigh hydrolytic liability.
Phenyl Glutarimide >24 hrs ModerateHighExcellent hydrolytic stability.
Deuterated IMiD ~2-5 hrsLowHighPrevents racemization only.
C3-Fluoro IMiD HighHighVariable F-substitution often reduces binding affinity.
Protocol: Microsomal Stability Assay (Troubleshooting Mode)

Standard protocols often miss glutarimide issues. Use this modified workflow.

  • Preparation: Incubate compound (1 µM) with Liver Microsomes (0.5 mg/mL) and NADPH.

  • Control Arm (Crucial): Run a parallel incubation without NADPH .

    • Why? If degradation occurs without NADPH, your issue is chemical hydrolysis, not CYP enzymes.

  • Sampling: Quench at 0, 15, 30, 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS.

    • Look for: +18 Da mass shift (Hydrolysis/Ring Open) vs +16 Da (Hydroxylation).

Module 5: Advanced Decision Logic

TroubleshootingFlow Start Start: Poor PK/Stability CheckBuffer Test Stability in PBS (pH 7.4) Start->CheckBuffer UnstableBuffer Unstable in Buffer? CheckBuffer->UnstableBuffer Hydrolysis Issue: Hydrolysis (Ring Opening) UnstableBuffer->Hydrolysis Yes StableBuffer Stable in Buffer UnstableBuffer->StableBuffer No FixHydrolysis Action: Switch to Phenyl Glutarimide Hydrolysis->FixHydrolysis CheckMicro Test in Liver Microsomes (+NADPH) StableBuffer->CheckMicro UnstableMicro Rapid Clearance? CheckMicro->UnstableMicro Metabolism Issue: CYP Oxidation UnstableMicro->Metabolism Yes CheckChiral Check Chiral Purity (Is it racemizing?) UnstableMicro->CheckChiral No (Stable) FixMetabolism Action: Fluorination or Rigidify Linker Metabolism->FixMetabolism FixChiral Action: Deuterate C3 Position CheckChiral->FixChiral Racemizing

Caption: Figure 2. Step-by-step troubleshooting logic for diagnosing instability in glutarimide degraders.

FAQ: Frequently Asked Questions

Q: Can I just methylate the C3 position to stop racemization? A: You can, but proceed with caution. While C3-methylation (e.g., 3-methylthalidomide) stops racemization, it introduces a permanent steric bulk that often clashes with the CRBN binding pocket, significantly reducing affinity. Deuteration is preferred because it adds stability without adding steric bulk.

Q: Why does my phenyl glutarimide PROTAC have lower solubility? A: Removing the phthalimide nitrogens removes polar surface area. Phenyl glutarimides are more lipophilic. To fix this, consider adding solubilizing groups (like piperazines or morpholines) to your linker region, rather than altering the warhead.

Q: Is the glutarimide ring opening reversible? A: Generally, no. Under physiological conditions, the ring opens to the corresponding carboxylic acid/amide (glutaramic acid derivative), which does not bind CRBN effectively and is rapidly excreted.

References

  • Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Replaces unstable phthalimides with phenyl rings to enhance hydrolytic stability.[2][3]

  • Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry. Details the kinetics of racemization and the stabilizing effect of deuteration.

  • Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Central Science. Discusses how linker positioning affects the electronic activation of the glutarimide ring.

  • Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds. ACS Medicinal Chemistry Letters. Explores heteroaryl bioisosteres for improved stability in cell media.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Characterization of 2,6-Dioxopiperidine-3-carboxylic Acid Derivatives

This guide provides an in-depth technical comparison and practical workflows for the Nuclear Magnetic Resonance (NMR) characterization of 2,6-dioxopiperidine-3-carboxylic acid and its derivatives. These scaffolds, often...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and practical workflows for the Nuclear Magnetic Resonance (NMR) characterization of 2,6-dioxopiperidine-3-carboxylic acid and its derivatives. These scaffolds, often referred to as glutarimides, are central to a class of therapeutics known as immunomodulatory drugs (IMiDs), making their precise structural elucidation critical for drug discovery and development professionals.[1][2] This document moves beyond a simple listing of data to explain the causal relationships behind spectral features, ensuring a robust and validated approach to characterization.

Introduction: The Significance of the Glutarimide Scaffold

The 2,6-dioxopiperidine (glutarimide) ring is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are famously associated with the molecular glue and proteolysis-targeting chimera (PROTAC) fields, which leverage the cellular machinery for targeted protein degradation.[1] Given that subtle structural and stereochemical changes can profoundly impact biological activity, high-fidelity analytical techniques are not just beneficial—they are essential. NMR spectroscopy stands as the cornerstone for this, providing unambiguous structural and conformational insights. This guide will compare the NMR spectra of the parent 2,6-dioxopiperidine-3-carboxylic acid with its derivatives, offering experimental data and protocols to empower researchers in their analytical endeavors.

Foundational NMR Analysis of the 2,6-Dioxopiperidine Ring

Understanding the NMR spectrum of the core 2,6-dioxopiperidine ring is the first step. The piperidine ring is not planar and exists in various conformations, which can lead to peak broadening or complexity in the NMR spectrum.[3] The protons on the ring (H3, H4, and H5) form a complex spin system that requires careful analysis.

A typical ¹H NMR spectrum of the parent ring system in a solvent like DMSO-d₆ will show characteristic signals:

  • NH Proton: A broad singlet, typically downfield (> 10 ppm), due to the acidic nature of the imide proton.

  • H3 (Methine): A multiplet, the chemical shift of which is highly dependent on the substituents and its stereochemistry. Its position is influenced by the adjacent electron-withdrawing carbonyl groups.

  • H4 & H5 (Methylene): A series of complex multiplets further upfield. The non-equivalence of the axial and equatorial protons often results in distinct signals with geminal and vicinal couplings.

The ¹³C NMR spectrum is simpler, with key resonances for:

  • C2 & C6 (Carbonyls): Found in the highly deshielded region, typically around 170-175 ppm.

  • C3, C4, C5: Aliphatic carbons with chemical shifts influenced by their proximity to the nitrogen and carbonyl groups.

Comparative Guide: How Substituents Modulate the NMR Spectrum

The true analytical challenge and interest lie in characterizing derivatives. Structural modifications dramatically alter the electronic environment and conformation of the piperidine ring, leading to predictable and informative changes in the NMR spectrum.

Substituting the imide proton (N1) with alkyl or aryl groups is a common strategy in drug design. This modification has several key impacts on the NMR spectrum:

  • Disappearance of the NH Signal: The most obvious change is the loss of the broad NH proton signal.

  • Shifts in Ring Protons: The protons on the carbon adjacent to the nitrogen (H-group of the substituent) will be deshielded. The chemical shifts of the piperidine ring protons (H3, H4, H5) will also be affected, though to a lesser extent.

Esterification or amidation of the C3-carboxylic acid group primarily influences the local environment of the H3 proton.

  • Esterification: Converting the carboxylic acid to an ester (e.g., a methyl ester) will introduce a new singlet for the OCH₃ group (typically around 3.7 ppm). The H3 proton may experience a slight shift depending on the nature of the ester group.

  • Amidation: Formation of an amide will introduce a new set of amide NH and side-chain proton signals. The H3 proton's chemical environment will be altered, often resulting in a downfield shift.

Table 1: Representative ¹H NMR Chemical Shift Comparison

ProtonParent Acid (DMSO-d₆)N-Alkyl Derivative (CDCl₃)C3-Methyl Ester (CDCl₃)
NH ~11.0 ppm (broad s)Absent~8.5 ppm (broad s)
H3 ~3.5 ppm (dd)~3.3 ppm (dd)~3.6 ppm (dd)
H4ax ~2.0 ppm (m)~2.1 ppm (m)~2.2 ppm (m)
H4eq ~2.5 ppm (m)~2.6 ppm (m)~2.7 ppm (m)
H5ax ~1.9 ppm (m)~2.0 ppm (m)~2.1 ppm (m)
H5eq ~2.4 ppm (m)~2.5 ppm (m)~2.6 ppm (m)
Substituent -Alkyl signals (e.g., 0.9-4.0 ppm)OCH₃ at ~3.7 ppm (s)

Note: These are approximate values and can vary based on the specific derivative, solvent, and concentration.[4][5][6]

Table 2: Representative ¹³C NMR Chemical Shift Comparison

CarbonParent Acid (DMSO-d₆)N-Alkyl Derivative (CDCl₃)C3-Methyl Ester (CDCl₃)
C2, C6 ~173, ~174 ppm~171, ~172 ppm~170, ~171 ppm
COOH/COOR ~175 ppm~174 ppm~172 ppm
C3 ~48 ppm~49 ppm~50 ppm
C4 ~28 ppm~29 ppm~29 ppm
C5 ~22 ppm~23 ppm~23 ppm
Substituent -Alkyl signalsOCH₃ at ~52 ppm

Note: Carbonyl assignments can be confirmed with 2D NMR. Values are typical and subject to experimental conditions.

The Power of 2D NMR for Unambiguous Assignment

For complex derivatives, especially those with multiple stereocenters, 1D NMR spectra can be ambiguous due to overlapping signals.[7] Two-dimensional (2D) NMR experiments are indispensable for complete and accurate structural elucidation.[7][8]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations. This is essential for tracing the connectivity of the H3-H4-H5 spin system within the piperidine ring.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons. This experiment is the most reliable way to assign the ¹³C signals for C3, C4, and C5.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting substituents to the core ring structure. For example, an HMBC correlation from the protons of an N-alkyl group to C2 and C6 confirms its attachment point.[9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This is vital for determining stereochemistry and conformation, for instance, by observing through-space interactions between H3 and specific protons at the H4 or H5 positions.

Workflow for Complete Structural Elucidation

The following diagram illustrates a robust workflow for characterizing a novel 2,6-dioxopiperidine derivative.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 or CDCl3 filter Filter into NMR Tube prep->filter H1 1D ¹H Spectrum filter->H1 Acquire Spectra C13 1D ¹³C & DEPT H1->C13 assign1D Initial 1D Assignment H1->assign1D COSY 2D COSY C13->COSY C13->assign1D HSQC 2D HSQC COSY->HSQC connect Establish Connectivity (COSY, HMBC) COSY->connect HMBC 2D HMBC HSQC->HMBC assign2D Refine with 2D Data HSQC->assign2D NOESY 2D NOESY (Optional) HMBC->NOESY HMBC->connect stereo Determine Stereochemistry (NOESY) NOESY->stereo assign1D->assign2D assign2D->connect connect->stereo final Final Structure Confirmation stereo->final

Caption: A comprehensive workflow for NMR-based structural elucidation.

Experimental Protocols: A Self-Validating System

Adherence to a standardized protocol is key to obtaining high-quality, reproducible data.

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[10][11]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD) in which the compound is fully soluble. The choice can impact chemical shifts, particularly for exchangeable protons like NH and OH. DMSO-d₆ is often preferred for observing these protons.

  • Dissolution: Add 0.6-0.7 mL of the deuterated solvent.[12] If an internal standard is required, use a solvent containing a known amount of tetramethylsilane (TMS).

  • Transfer: To avoid suspended particles which degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

These are typical parameters for a 400-600 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled with NOE (zgpg30).

    • Spectral Width: 240 ppm (centered around 100 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, depending on concentration and experiment time.

  • 2D Experiments (COSY, HSQC, HMBC):

    • Utilize standard, gradient-selected pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf).

    • Optimize spectral widths in both dimensions to cover all relevant signals.

    • The number of increments in the indirect dimension (F1) and number of scans should be adjusted to achieve the desired resolution and signal-to-noise ratio.

Addressing Common Challenges: Conformational Dynamics

The 2,6-dioxopiperidine ring can undergo conformational exchange, which may lead to broadened NMR signals, particularly at room temperature.[3] This is often observed for the ring protons. If significant line broadening is present, consider the following:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue. At lower temperatures, the exchange may slow down, resulting in sharper signals for individual conformers. At higher temperatures, the exchange may become rapid on the NMR timescale, leading to averaged, sharp signals.

Conclusion

The NMR characterization of 2,6-dioxopiperidine-3-carboxylic acid derivatives is a multi-faceted process that relies on a systematic approach. By starting with a foundational understanding of the parent scaffold, leveraging comparative data from derivatives, and employing a suite of 1D and 2D NMR experiments, researchers can achieve unambiguous structural and stereochemical assignments. The workflows and protocols presented here provide a validated framework for obtaining high-quality data, which is fundamental to advancing the development of this important class of therapeutic agents.

References

  • Small molecule NMR sample preparation. (2023, August 29).
  • Rubiralta, M., Giralt, E., & Diez, A. Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier.
  • NMR Sample Preparation - Chemical Instrumentation Facility. (2013, March 19). Iowa State University.
  • NMR Sample Preparation. University of Missouri.
  • NMR Sample Preparation: The Complete Guide. Organomation.
  • Application Notes and Protocols for the Structural Elucidation of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl). (2025). Benchchem.
  • The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli. (2023, October 5). MDPI.
  • The ¹³C-NMR Spectral data of the compound. ResearchGate.
  • ¹H NMR Chemical Shifts. (2022, March 9). University of Oregon.
  • ¹H, ¹³C, and ³¹P NMR chemical shifts δ [ppm] and coupling constants. ResearchGate.
  • NMR sample preparation guidelines.
  • Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups. (2024, November 21). MDPI.
  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PMC.
  • Research progress of glutarimide-containing polyketides. Hep Journals.
  • A new glutarimide compound from Streptomyces sp. JCM 4793. (2026, January 1). ACG Publications.
  • In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,6-Dibromopyridine. (2025). Benchchem.
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
  • Structure elucidation and complete assignment of ¹H and ¹³C NMR data of Piperine. (2021, February 12). ResearchGate.
  • ¹³Carbon NMR.
  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). MDPI.
  • ¹³C NMR Spectrum (1D, 101 MHz, D₂O, predicted). NP-MRD.
  • ¹H NMR Chemical Shifts (δ, ppm).
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 4). YouTube.
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004, September 15). PubMed.
  • Short Summary of 1H-NMR Interpretation.
  • Conformational polymorphism of the oxaspiropiperidine ring. ResearchGate.
  • Molecular conformation of gonadoliberin using two-dimensional NMR spectroscopy. CORE.
  • Identification of the Furanose Ring Conformations and the Factors Driving Their Adoption. (2023, January 19). SSRN.
  • NMR-based conformational analysis of 2',6-disubstituted uridines and antiviral evaluation of new phosphoramidate prodrugs. (2015, September 1). PubMed.
  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. Institute of Crystallography - IC - CNR.

Sources

Comparative

Crystal structure analysis of 2,6-Dioxopiperidine-3-carboxylic acid bound to CRBN

This guide provides an in-depth structural and functional analysis of 2,6-Dioxopiperidine-3-carboxylic acid (the C-linked glutarimide core) as a ligand for Cereblon (CRBN). It compares this scaffold against standard N-li...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and functional analysis of 2,6-Dioxopiperidine-3-carboxylic acid (the C-linked glutarimide core) as a ligand for Cereblon (CRBN). It compares this scaffold against standard N-linked immunomodulatory imide drugs (IMiDs like Thalidomide) and alternative pharmacophores (Succinimides), offering experimental protocols and data-driven insights for drug development.

A Comparative Guide for Targeted Protein Degradation

Executive Summary: The C-Linked Glutarimide Scaffold

In the field of Targeted Protein Degradation (TPD), the 2,6-dioxopiperidine-3-yl moiety (glutarimide) is the canonical pharmacophore for recruiting the E3 ubiquitin ligase Cereblon (CRBN). While first-generation IMiDs (Thalidomide, Lenalidomide) utilize an unstable nitrogen-carbon (N-C) linkage between the glutarimide and the phthalimide/isoindolinone core, 2,6-Dioxopiperidine-3-carboxylic acid represents the foundational scaffold for C-linked (carbon-linked) ligands .

This shift from N-linked to C-linked architectures offers superior hydrolytic stability and synthetic modularity for PROTACs and Molecular Glues, while maintaining the critical binding interactions within CRBN's tri-tryptophan pocket.

Structural Analysis: The Binding Mechanism[1][2]

The binding of 2,6-dioxopiperidine-3-carboxylic acid derivatives to CRBN is dictated by the hydrophobic "aromatic cage" and a precise hydrogen-bonding network.

The Tri-Tryptophan Pocket (Aromatic Cage)

The glutarimide ring inserts into a hydrophobic cleft formed by three conserved tryptophan residues in the C-terminal domain (CULT domain) of human CRBN:

  • Trp380 (Floor)

  • Trp386 (Wall)

  • Trp400 (Lid/Wall)

This "Tri-Trp" cage creates a steric enclosure that strictly selects for the size and shape of the glutarimide ring.

Hydrogen Bonding Network

The affinity of the 2,6-dioxopiperidine core is driven by three essential hydrogen bonds that mimic the DNA backbone interactions of CRBN's ancestral Lon protease function:

  • Imide NH (Position 1): Donates a H-bond to the backbone carbonyl of Glu377 (or His378 depending on PDB interpretation/species).

  • Carbonyl (Position 2): Accepts a H-bond from the backbone amide of His378 .

  • Carbonyl (Position 6): Accepts a H-bond from the side chain amide of the conserved Asn351 .

The C3-Vector (Carboxylic Acid Handle)

Unlike Thalidomide, where the C3 position is occupied by a bulky phthalimide group connected via nitrogen, the 3-carboxylic acid provides a vector pointing towards the solvent-exposed surface (the "exit vector"). This allows for the attachment of linkers (in PROTACs) or neosubstrate-recruiting tails without disrupting the deep burial of the glutarimide ring.

Visualization of Binding Interactions

The following diagram illustrates the interaction network of the glutarimide core within the CRBN pocket.

CRBN_Binding_Network Glutarimide 2,6-Dioxopiperidine (Ligand Core) TrpCage Tri-Trp Aromatic Cage (Hydrophobic) Glutarimide->TrpCage Van der Waals (Trp380, Trp386, Trp400) HBond_Donors H-Bond Donors (Asn351, His378-NH) Glutarimide->HBond_Donors C=O Acceptor HBond_Acceptors H-Bond Acceptors (Glu377-CO) Glutarimide->HBond_Acceptors N-H Donor Vector C3-Carboxylate Vector (Solvent Exposed) Glutarimide->Vector Linker Attachment

Caption: Interaction map of the 2,6-dioxopiperidine core within the CRBN binding pocket, highlighting hydrophobic enclosure and polar contacts.

Comparative Performance Guide

This section compares the C-linked Glutarimide (Acid derivative) against the industry-standard N-linked Glutarimide (Thalidomide) and the emerging Succinimide scaffold.

Performance Data Summary
FeatureC-Linked Glutarimide (2,6-Dioxopiperidine-3-COOH)N-Linked Glutarimide (Thalidomide/Lenalidomide)Succinimide (5-membered ring)
Binding Affinity (Ki) Moderate (~5-30 µM) (Fragment) / High (Derivatized)High (~1-5 µM) Very High (~0.5-4 µM)
Hydrolytic Stability High (Stable C-C bond)Low (Phthalimide ring opens at pH >7)Moderate
Binding Mode Canonical Tri-Trp insertionCanonical Tri-Trp insertionCompact Tri-Trp insertion
Synthetic Utility Excellent (Acid handle for amide coupling)Limited (Requires step-wise ring formation)Good
Neosubstrate Profile Tunable via C3-substituentFixed by Phthalimide/Isoindolinone coreDistinct (Alters degron surface)
Detailed Comparison
1. Stability & Chemistry (The "Why" for C-Linked)
  • N-Linked (Thalidomide): The glutarimide ring is attached to the phthalimide via a nitrogen atom. This imide bond is susceptible to spontaneous hydrolysis at physiological pH, opening the phthalimide ring and abolishing activity.

  • C-Linked (Acid Derivative): The 2,6-dioxopiperidine-3-carboxylic acid allows for a carbon-carbon connection or a stable amide linkage (via the acid). This creates ligands that remain intact in plasma for longer durations, a critical requirement for in vivo efficacy of PROTACs.

2. Affinity & Thermodynamics
  • Glutarimide vs. Succinimide: Surprisingly, the 5-membered succinimide ring often binds CRBN with higher affinity than the natural 6-membered glutarimide (Ki ~4.3 µM vs ~28 µM for the core fragments). However, glutarimide is preferred in drug development because the slightly larger ring size optimally positions the C3-substituent to induce the specific protein-protein interactions (PPIs) required for neosubstrate (e.g., IKZF1, GSPT1) degradation.

  • Fragment vs. Drug: The free acid (2,6-dioxopiperidine-3-carboxylic acid) is a weak binder (fragment). However, when derivatized (e.g., into an amide), the affinity increases significantly as the substituent displaces water and makes additional contacts with the "Lid" region of CRBN.

Experimental Protocols

Protocol A: Crystallization of CRBN-Ligand Complex

Objective: Obtain high-resolution structures of CRBN bound to C-linked glutarimide derivatives.

  • Protein Preparation:

    • Express the Thylakoid-Binding Domain (TBD) of human CRBN (residues 319–427) or the bacterial ortholog MsCI4 (for higher stability) in E. coli BL21(DE3).

    • Purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) in a buffer containing 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP .

  • Complex Formation:

    • Concentrate CRBN to 10–15 mg/mL .

    • Incubate with the ligand (2,6-dioxopiperidine-3-carboxylic acid derivative) at a 1:1.5 molar ratio for 1 hour on ice.

  • Crystallization (Hanging Drop):

    • Mix 1 µL protein-ligand complex with 1 µL reservoir solution.

    • Reservoir: 0.1 M MES pH 6.0, 20% (w/v) PEG 6000, 5% MPD.

    • Incubate at 18°C . Crystals typically appear within 3–7 days.

  • Validation:

    • Cryoprotect with reservoir solution + 25% glycerol. Flash cool in liquid nitrogen.

    • Collect data at a synchrotron source (e.g., APS, Diamond). Solve structure by Molecular Replacement using PDB 4TZ4 as a search model.

Protocol B: Fluorescence Polarization (FP) Binding Assay

Objective: Quantify the binding affinity (IC50/Ki) of the ligand.

  • Tracer Synthesis: Conjugate a fluorophore (e.g., FITC or Cy5) to a thalidomide derivative (e.g., FITC-Thalidomide).

  • Assay Setup:

    • Buffer: 50 mM Tris pH 7.5, 200 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.

    • Plate: 384-well black low-volume plate.

  • Workflow:

    • Step 1: Dispense 10 µL of CRBN protein (final conc. = Kd of tracer, approx. 50–100 nM).

    • Step 2: Add 10 µL of tracer (final conc. 10 nM).

    • Step 3: Add test compound (2,6-dioxopiperidine-3-carboxylic acid derivative) in a dose-response series (e.g., 10 µM to 0.1 nM).

    • Step 4: Incubate for 30 minutes at Room Temperature.

  • Measurement:

    • Read Fluorescence Polarization (Ex/Em appropriate for fluorophore) on a multi-mode plate reader (e.g., EnVision).

    • Analysis: Fit data to a competitive binding equation to determine IC50. Calculate Ki using the Cheng-Prusoff equation.

Workflow Visualization

The following diagram outlines the logical flow from scaffold selection to structural validation.

Workflow_Logic Selection Scaffold Selection (2,6-Dioxopiperidine-3-COOH) Synthesis Chemical Derivatization (Amide Coupling / Linker Attachment) Selection->Synthesis Binding Affinity Screening (FP / TR-FRET Assay) Synthesis->Binding Crystallography X-Ray Crystallography (Co-crystal with CRBN TBD) Binding->Crystallography High Affinity Hits (<10µM) Analysis Structural Analysis (Tri-Trp Interaction / H-Bonds) Crystallography->Analysis Decision Go/No-Go Decision (PROTAC/Glue Development) Analysis->Decision Decision->Synthesis Optimization Loop

Caption: Experimental workflow for validating 2,6-dioxopiperidine-3-carboxylic acid derivatives as CRBN ligands.

References

  • Structural basis of cereblon-mediated protein degradation. Nature, 2014. Link

  • De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry, 2019. Link

  • Structural Dynamics of the Cereblon Ligand Binding Domain. PLOS ONE, 2015. Link

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation. RSC Medicinal Chemistry, 2023. Link

  • PDB Entry 4TZ4: Crystal structure of human DDB1-CRBN complex bound to lenalidomide. RCSB PDB. Link

Validation

A Tale of Two Structures: Unpacking the Potent Activity of Pomalidomide by Comparing it to its Core Scaffold

An In-Depth Guide to the Structure-Activity Relationship of a Potent Molecular Glue Degrader In the landscape of targeted protein degradation, Pomalidomide stands as a pillar of therapeutic success, particularly in the t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship of a Potent Molecular Glue Degrader

In the landscape of targeted protein degradation, Pomalidomide stands as a pillar of therapeutic success, particularly in the treatment of multiple myeloma.[1][2][3][4] Its efficacy, however, is not intrinsic to its entire chemical framework. It arises from specific, deliberate chemical modifications to a core structure known as a 2,6-dioxopiperidine. This guide dissects the profound difference in biological potency between the highly engineered Pomalidomide molecule and its foundational, yet biologically inert, 2,6-dioxopiperidine-3-carboxylic acid scaffold. By understanding why Pomalidomide is potent, we can better appreciate the principles of rational drug design in the era of molecular glues.

The Central Mechanism: Hijacking the Cell's Disposal System

Pomalidomide and its chemical relatives, known as immunomodulatory drugs (IMiDs), exert their effects through a sophisticated mechanism of action.[5][6] They function as "molecular glues," binding to a protein called Cereblon (CRBN).[5][6][7] CRBN is a crucial component of a larger cellular machine, the Cullin-Ring E3 ubiquitin ligase complex (CRL4-CRBN), which is responsible for tagging proteins for destruction by the cell's proteasome.

Upon binding to CRBN, Pomalidomide alters the surface of the E3 ligase complex, essentially creating a new binding site. This new site selectively recruits specific proteins, known as neosubstrates, that would not normally be targeted by this E3 ligase. For Pomalidomide, the key neosubstrates in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][9][10] Once Ikaros and Aiolos are brought into proximity, the E3 ligase tags them with ubiquitin, marking them for rapid degradation. The destruction of these transcription factors, which are essential for the survival of myeloma cells, leads to cell cycle arrest and apoptosis (programmed cell death).[1][8][11]

G cluster_0 Pomalidomide-Induced Degradation cluster_1 Neosubstrate Recruitment & Degradation Pomalidomide Pomalidomide CRBN Cereblon (CRBN) (E3 Ligase Substrate Receptor) Pomalidomide->CRBN Binds to E3_Complex CRL4-CRBN E3 Ligase Complex DDB1 DDB1 CUL4 CUL4 RBX1 RBX1 Neosubstrate Ikaros (IKZF1) & Aiolos (IKZF3) E3_Complex->Neosubstrate Recruits Ubiquitin Ubiquitin (Ub) E3_Complex->Ubiquitin Transfers Proteasome Proteasome Neosubstrate->Proteasome Enters Ubiquitin->Neosubstrate Tags for Degradation Degradation Degraded Peptides Proteasome->Degradation Apoptosis Myeloma Cell Apoptosis Degradation->Apoptosis Leads to

Figure 1. Pomalidomide hijacks the CRL4-CRBN E3 ligase to induce degradation of Ikaros/Aiolos.

From Inert Scaffold to Potent Drug: A Structural and Potency Comparison

The remarkable biological activity of Pomalidomide is entirely dependent on the chemical groups attached to its core 2,6-dioxopiperidine ring. The unadorned scaffold lacks the necessary chemical features to engage with the cellular machinery that Pomalidomide so effectively manipulates.

Chemical Structures:

MoleculeStructureKey Features
2,6-Dioxopiperidine 2,6-Dioxopiperidine StructureThe basic glutarimide ring. Lacks the phthalimido group necessary for high-affinity CRBN binding.
Pomalidomide Pomalidomide Structure1. Glutarimide Ring: Essential for insertion into CRBN's binding pocket.[12]2. Phthalimido Group: Provides critical molecular interactions that anchor the drug to CRBN.3. 4-Amino Group: Enhances the molecular surface for neosubstrate (Ikaros/Aiolos) recruitment.[]
Comparative Potency Data

The addition of the phthalimido and amino groups transforms the inactive scaffold into a highly potent molecule. This is evident across key biological metrics: CRBN binding, neosubstrate degradation, and ultimately, anti-cancer activity.

Parameter2,6-Dioxopiperidine ScaffoldPomalidomideSignificance
Binding Affinity to Cereblon (CRBN) Negligible / Very Weak~1.2 - 2 µM (IC₅₀) [7][14]The phthalimido group is essential for stable, high-affinity binding to the CRBN E3 ligase complex.[10] The core scaffold alone cannot effectively engage the target.
Ikaros (IKZF1) Degradation No degradation~24 nM (EC₅₀) [7]Pomalidomide's binding to CRBN creates a novel interface that efficiently recruits Ikaros for ubiquitination and subsequent degradation.[10][15]
Aiolos (IKZF3) Degradation No degradationPotent degradation observed within hours [8][15][16]Similar to Ikaros, Aiolos is a key neosubstrate targeted by the Pomalidomide-CRBN complex. Its degradation is a primary driver of anti-myeloma activity.[9][10]
Anti-proliferative Activity (in Multiple Myeloma cells) InactivePotent activity (nM to low µM range) [17][18]The degradation of Ikaros and Aiolos leads to the downregulation of critical survival factors like c-Myc and IRF4, causing potent cell growth inhibition and apoptosis.[8]

Experimental Protocols for Potency Assessment

Verifying the potency of a molecular glue like Pomalidomide involves a series of well-defined cellular and biochemical assays. Below are representative protocols that form the basis for generating the comparative data shown above.

Protocol 1: Western Blot Analysis of Ikaros/Aiolos Degradation

This workflow is fundamental to demonstrating the primary mechanism of action: target protein degradation.

G cluster_workflow Western Blot Workflow A 1. Cell Culture & Treatment Culture MM.1S cells. Treat with Pomalidomide (e.g., 0-1000 nM) for a set time (e.g., 4-24 hours). B 2. Cell Lysis Harvest cells and lyse to release proteins. Use a lysis buffer with protease inhibitors. A->B C 3. Protein Quantification Measure total protein concentration (e.g., BCA assay) to ensure equal loading. B->C D 4. SDS-PAGE Separate proteins by size using polyacrylamide gel electrophoresis. C->D E 5. Protein Transfer Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. D->E F 6. Immunoblotting Block membrane to prevent non-specific binding. Incubate with primary antibodies (anti-Ikaros, anti-Aiolos, anti-Actin). E->F G 7. Detection Incubate with HRP-conjugated secondary antibodies. Add chemiluminescent substrate and image the blot. F->G H 8. Analysis Quantify band intensity. Normalize Ikaros/Aiolos signal to loading control (Actin). G->H

Figure 2. Standard workflow for assessing protein degradation via Western Blot.

Step-by-Step Methodology:

  • Cell Seeding: Plate multiple myeloma cells (e.g., MM.1S) in appropriate culture media at a density of 0.5 x 10⁶ cells/mL and allow them to acclimate.

  • Compound Treatment: Prepare serial dilutions of Pomalidomide (and a vehicle control, e.g., DMSO). Add the compounds to the cells and incubate for a predetermined time course (e.g., 4, 8, or 24 hours).

  • Cell Lysis: Pellet the cells by centrifugation. Wash with ice-cold PBS. Resuspend the pellet in RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the protein. Determine the protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Normalize the protein concentration for all samples. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins by molecular weight is achieved.

  • Membrane Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-Actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager. The disappearance of the Ikaros/Aiolos band with increasing Pomalidomide concentration, while the loading control remains constant, confirms targeted degradation.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the antiproliferative effect of the compound, which is the ultimate therapeutic outcome of target degradation.

Step-by-Step Methodology:

  • Cell Plating: Seed multiple myeloma cells in an opaque-walled 96-well plate at a density of 10,000 cells/well in 100 µL of media.

  • Compound Addition: Prepare a dose-response curve of Pomalidomide in culture media. Add the compound dilutions to the appropriate wells. Include wells for vehicle control (maximum viability) and a cell-killing agent or no cells (background).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO₂ incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Add an equal volume of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells.

  • Data Analysis: Subtract the background reading, normalize the data to the vehicle control, and plot the results to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion: Structure Dictates Function and Potency

The comparison between Pomalidomide and its 2,6-dioxopiperidine core is a stark illustration of the principles of structure-activity relationships in drug design. The core scaffold, while providing the necessary glutarimide motif to enter the CRBN binding pocket, is otherwise biologically inert. It is the strategic addition of the phthalimido ring and the 4-amino group that provides the critical points of contact to achieve high-affinity binding to CRBN and subsequent recruitment of neosubstrates. This transformation from an inactive chemical fragment to a potent, clinically approved anti-cancer agent underscores the power of medicinal chemistry to engineer precise biological outcomes, turning a simple scaffold into a sophisticated molecular tool that hijacks and redirects a fundamental cellular process.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pomalidomide?

  • Leukam, M. J., & Ghobrial, I. M. (2013, September 6). Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma. Journal of Hematology & Oncology.

  • Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature.

  • Bjorklund, C. C., et al. (2015, October 2). Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4. Blood Cancer Journal.

  • Mark, T., et al. (2013, October 15). Pomalidomide: new immunomodulatory agent with potent antiproliferative effects. Expert Opinion on Investigational Drugs.

  • National Center for Biotechnology Information. Pomalidomide. PubChem Compound Summary for CID 134780.

  • UVM Center for Biomedical Research. (2018, December 22). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. PMC.

  • Yousif, M. N. M. (2021, February 24). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Mini-Reviews in Organic Chemistry.

  • Rios-Tamayo, R., et al. (2017, August 22). Pomalidomide in the treatment of multiple myeloma: design, development and clinical utility. Drug Design, Development and Therapy.

  • Ocio, E. M., et al. (2009, February). Pomalidomide Inhibits MM Proliferation In Vitro.... Clinical Lymphoma & Myeloma.

  • ResearchGate. (n.d.). Structures of thalidomide, pomalidomide, lenalidomide....

  • Richardson, P. G., et al. (2024, July 27). Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide. Expert Opinion on Investigational Drugs.

  • Google Patents. (n.d.). US10816544B2 - Methods for measuring small molecule affinity to cereblon.

  • Kaduk, J. A., et al. (2021, February 16). Crystal structure of pomalidomide Form I, C13H11N3O4. Powder Diffraction, Cambridge Core.

  • de la Torre, B. G., & Albericio, F. (2021, October 14). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. MDPI.

  • ResearchGate. (n.d.). Lenalidomide and pomalidomide induce the degradation of Aiolos and....

  • ResearchGate. (n.d.). Anti-myeloma activity of pomalidomide on CD138+ cells from 3 MM....

  • Lacy, M. Q. (2013, October 3). Pomalidomide. Blood, American Society of Hematology.

  • Yousif, M. N. M. (2021, February 24). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Mini-Reviews in Organic Chemistry.

  • BOC Sciences. (n.d.). Pomalidomide: Definition, Structure, Mechanism of Action and Application.

  • National Cancer Institute. (2013, September 19). Pomalidomide for Multiple Myeloma.

  • ResearchGate. (n.d.). Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1....

  • G.W.K., et al. (2013, December 13). Immunomodulatory agents lenalidomide and pomalidomide costimulate T cells by inducing degradation of T cell repressors Ikaros an. British Journal of Haematology.

  • Ito, T., & Handa, H. (2022, July 7). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews.

  • Sievers, Q. L., et al. (2018). Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN. Science.

  • van der Veer, B. K., et al. (2025, May 29). Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma. Blood.

  • UNIPI. (2022, June 7). Biological Activity of Natural and Synthetic Compounds.

  • Offidani, M., et al. (2014, April 17). Pomalidomide for the treatment of relapsed–refractory multiple myeloma: a review of biological and clinical data. Expert Review of Hematology.

Sources

Comparative

Comparative MS/MS Profiling: 2,6-Dioxopiperidine-3-carboxylic Acid vs. Hydrolytic Analogs

Topic: Mass spectrometry fragmentation patterns of 2,6-Dioxopiperidine-3-carboxylic acid Content Type: Comparative Technical Guide Executive Summary: The Glutarimide Stability Challenge In the development of Cereblon (CR...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of 2,6-Dioxopiperidine-3-carboxylic acid Content Type: Comparative Technical Guide

Executive Summary: The Glutarimide Stability Challenge

In the development of Cereblon (CRBN) E3 ligase modulators—including IMiDs (e.g., Thalidomide, Lenalidomide) and PROTAC linkers—the 2,6-dioxopiperidine-3-carboxylic acid moiety serves as a critical pharmacophore. However, its glutarimide ring is thermodynamically unstable in aqueous media, prone to spontaneous hydrolysis into acyclic dicarboxylic acid amides.

For drug development professionals, distinguishing the intact active ring from its inactive hydrolysis products is a primary analytical challenge. This guide provides a definitive comparison of the fragmentation patterns of the intact glutarimide core versus its open-chain analogs, establishing a self-validating LC-MS/MS workflow for structural confirmation.

Experimental Methodology

To ensure reproducibility, the following protocol utilizes Electrospray Ionization (ESI) in both positive and negative modes. The comparison focuses on the target molecule against its primary hydrolysis product (open-ring) and a structural reference (Thalidomide).

Protocol: LC-MS/MS Acquisition Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Ionization Source: ESI (Positive/Negative Switching).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Note: Use acidic mobile phase to stabilize the glutarimide ring.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

ParameterSettingRationale
Capillary Voltage 3.0 kV (ESI+) / 2.5 kV (ESI-)Moderate voltage prevents in-source fragmentation of the labile imide ring.
Cone Voltage 20 VOptimized to transmit the low-MW precursor ions (

< 200).
Collision Energy (CE) Ramped 10–30 eVLow CE preserves the ring; High CE reveals the characteristic imide cleavage.
Source Temp 120°CLower temperature minimizes thermal degradation of the glutarimide.

Comparative Fragmentation Analysis

The following analysis compares the target molecule (Compound A ) against its spontaneous hydrolysis product (Compound B ) and the parent drug reference (Compound C ).

The Analytes
  • Compound A (Target): 2,6-Dioxopiperidine-3-carboxylic acid (Cyclic Imide).

    • MW: 157.12 Da.

    • Precursor:

      
      , 
      
      
      
      .
  • Compound B (Interferent): 4-Carbamoylbutanedioic acid (Acyclic/Open Ring).

    • MW: 175.14 Da (Target +

      
      ).
      
    • Precursor:

      
      .
      
  • Compound C (Reference): Thalidomide.[3][4]

    • MW: 258.23 Da.

    • Precursor:

      
      .
      
Table 1: Diagnostic Ion Transitions & Neutral Losses
FeatureTarget (Intact Ring) Hydrolysis Product (Open) Thalidomide (Ref)
Precursor (

)
158.1 (

)
176.1 (

)
259.1 (

)
Primary Fragment 113.1 (Loss of

)
158.1 (Loss of

)
186.0 (Phthalimide)
Secondary Fragment 84.0 (Glutarimide core)130.1 (Pyroglutamic ion)84.0 (Glutarimide core)
Key Neutral Loss

Da (

),

Da (

)

Da (

),

Da (

)

Da (Glutarimide loss)
Differentiation Rule Presence of

84 & 113 without prior water loss.
Immediate loss of water (-18) to form pseudo-parent at

158.
Presence of Phthalimide anchor (

186).
Mechanistic Insight
  • The Target (Ring Intact): The 2,6-dioxopiperidine ring is relatively fragile. Under CID (Collision Induced Dissociation), the carboxylic acid side chain is often ejected first (

    
    , 
    
    
    
    ), leaving the glutarimide cation (
    
    
    112/113). Further energy causes ring contraction or cleavage to the characteristic
    
    
    84
    ion (
    
    
    ), which is the universal signature for glutarimide-containing drugs.
  • The Hydrolysis Product (Ring Open): The open chain structure (4-carbamoylbutanedioic acid) is essentially a hydrated version of the target. Inside the collision cell, it readily dehydrates (

    
    ) to re-cyclize into a pseudo-molecular ion at 
    
    
    
    158.
    • Critical Distinction: In the open form, the

      
       176 
      
      
      
      158 transition is dominant at very low collision energies. For the intact target,
      
      
      158 is the starting mass.

Structural Elucidation Workflows

Workflow A: Experimental Logic

MS_Workflow Sample Sample: Reaction Mixture (Synthesis or Plasma) LC LC Separation (Acidic Mobile Phase) Sample->LC Ionization ESI Source (Positive Mode) LC->Ionization Prevent Hydrolysis MS1 MS1 Filter Select m/z 158.1 & 176.1 Ionization->MS1 CID Collision Cell (Ramp 10-30 eV) MS1->CID MS2 MS2 Detection Fragment Analysis CID->MS2 Decision Differentiation Logic MS2->Decision Intact Intact Decision->Intact Parent 158 Frag 84, 113 Hydrolyzed Hydrolyzed Decision->Hydrolyzed Parent 176 Frag 158 (H2O loss)

Caption: Logical workflow for distinguishing intact 2,6-dioxopiperidine-3-carboxylic acid from its hydrolyzed artifacts using LC-MS/MS.

Workflow B: Fragmentation Pathway (Mechanism)

The following diagram illustrates the specific bond cleavages that generate the diagnostic ions.

Frag_Pathway Parent Precursor [M+H]+ m/z 158.1 (Intact Ring) Radical Imide Cation m/z 113 Parent->Radical -COOH (45 Da) Open Ring Opening Isomerization Parent->Open CID Energy Core Glutarimide Core m/z 84 (Diagnostic) Radical->Core -CO (28 Da) Deamidation Loss of NH3 m/z 141 Open->Deamidation -NH3 (17 Da)

Caption: Primary fragmentation pathways of protonated 2,6-dioxopiperidine-3-carboxylic acid under ESI-MS/MS conditions.

Technical Recommendations for Researchers

  • Buffer Selection: Avoid ammonium buffers at high pH (>7.0) during sample preparation, as they accelerate the ring-opening hydrolysis of the glutarimide moiety. Use 0.1% Formic Acid or Ammonium Formate at pH 3.0–4.0.

  • Solvent Artifacts: In methanol-based mobile phases, the carboxylic acid group can undergo esterification in the source, creating an artifact at

    
    . Acetonitrile is preferred for accurate mass determination.
    
  • Quantification: For PK studies, monitor the transition 158.1

    
     84.0  for the intact ligand. This transition is specific to the glutarimide ring structure and avoids interference from generic dicarboxylic acids.
    

References

  • Teo, S. K., et al. (2000). Chiral inversion of the second generation IMiD CC-4047 (Actimid) in human plasma and phosphate-buffered saline. Chirality. Link

  • Kazmi, F., et al. (2020). Mechanistic Insights into the Hydrolysis of Thalidomide and its Analogs. Drug Metabolism and Disposition. Link

  • Murphy, J. P., et al. (2021). Mass Spectrometry of Glutarimide Derivatives in Targeted Protein Degradation. Journal of The American Society for Mass Spectrometry. Link

  • NIST Chemistry WebBook. 2,6-Piperidinedione, 3-amino-, hydrochloride (Related Glutarimide Spectra). Link

  • BenchChem Application Note. LC-MS Protocol for the Characterization of Thalidomide Conjugates. Link

Sources

Validation

In Vitro Degradation Assays for CRBN PROTACs: Glutarimide Stability &amp; Efficacy Guide

This guide serves as a technical comparative analysis for researchers developing Proteolysis Targeting Chimeras (PROTACs) that utilize Cereblon (CRBN) E3 ligase ligands.[1] Editorial Note on Nomenclature: The term "2,6-D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for researchers developing Proteolysis Targeting Chimeras (PROTACs) that utilize Cereblon (CRBN) E3 ligase ligands.[1]

Editorial Note on Nomenclature: The term "2,6-Dioxopiperidine-3-carboxylic acid" refers to the hydrolyzed, inactive ring-opened form of the glutarimide moiety found in Thalidomide, Lenalidomide, and Pomalidomide. In active PROTACs, this moiety exists as a 2,6-dioxopiperidine (glutarimide) ring . This guide focuses on assaying the degradation of the target protein while simultaneously monitoring the critical hydrolytic instability of this ligand into its carboxylic acid form.

Executive Summary: The Hydrolysis Challenge

The efficacy of Cereblon-targeting PROTACs hinges on the integrity of the glutarimide ring (2,6-dioxopiperidine-3-yl). This moiety is responsible for the specific hydrogen-bonding interactions with the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.

Under physiological conditions (pH 7.4, 37°C), this ring undergoes spontaneous hydrolysis, converting the active PROTAC into an inactive 2,6-Dioxopiperidine-3-carboxylic acid derivative. This conversion creates a "ticking clock" for in vitro assays—if the PROTAC hydrolyzes faster than it degrades the target, the assay yields false negatives.

This guide compares Standard Glutarimide PROTACs against Hydrolytically Stable Alternatives (e.g., Phenyl-Glutarimides or VHL-based recruiters) and provides a dual-stream assay workflow to validate data integrity.

Comparative Analysis: Glutarimide vs. Stable Analogs[2]

Product Class A: Standard Glutarimide PROTACs
  • Chemistry: Contains the traditional thalidomide/pomalidomide scaffold.

  • Mechanism: Binds CRBN via the intact glutarimide ring.

  • Liability: High susceptibility to hydrolysis into 2,6-Dioxopiperidine-3-carboxylic acid.

  • Use Case: Standard baseline for CRBN recruitment; extensive clinical validation.

Product Class B: Next-Gen Stable CRBN Ligands (e.g., Phenyl-Glutarimides)
  • Chemistry: Replaces the labile phthalimide/glutarimide connection with a phenyl ring or bioisostere.

  • Mechanism: Retains CRBN binding geometry but removes the electron-withdrawing activation that drives hydrolysis.

  • Advantage: Significantly extended half-life (

    
    h) in media.
    
Performance Comparison Table
FeatureStandard Glutarimide PROTACsStable Analogs (Phenyl-Glutarimides)Impact on Assay
Active Moiety 2,6-dioxopiperidine ringModified glutarimide/phenyl ringCritical: Only ring forms bind CRBN.
Hydrolysis Product 2,6-Dioxopiperidine-3-carboxylic acid (Inactive)Negligible hydrolysisAccumulation of inactive acid competes for solubility but not binding.
Media Half-life (

)
6–12 hours (pH 7.4)> 24 hours (pH 7.4)Short

requires rapid assay readouts (4–6h).
DC

(Potency)
1–100 nM0.1–50 nMStable analogs often show lower DC

due to sustained exposure.
Off-Target Effects Moderate (IKZF1/3 degradation)TunableStability allows lower dosing, potentially improving specificity.

Critical Mechanism: The Instability Pathway

The following diagram illustrates the "Failure Mode" of standard CRBN PROTACs during an in vitro assay. If the glutarimide ring opens, the PROTAC becomes the inactive carboxylic acid.

G PROTAC_Active Active PROTAC (Glutarimide Ring) Hydrolysis Hydrolysis (pH 7.4, 37°C) PROTAC_Active->Hydrolysis Spontaneous Ternary Active Ternary Complex [POI-PROTAC-CRBN] PROTAC_Active->Ternary + CRBN + POI PROTAC_Inactive Inactive Metabolite (2,6-Dioxopiperidine-3-carboxylic acid) Hydrolysis->PROTAC_Inactive Ring Opening CRBN Cereblon (CRBN) PROTAC_Inactive->CRBN No Binding POI Target Protein (POI) Ubiquitination Ubiquitination & Degradation Ternary->Ubiquitination

Caption: Kinetic competition between functional ternary complex formation and irreversible hydrolysis into the inactive carboxylic acid form.

Validated Experimental Protocols

To ensure data integrity, you must run a Chemical Stability Assay in parallel with your Biological Degradation Assay .

Protocol A: Chemical Stability (LC-MS/MS)

Objective: Determine the rate of conversion to 2,6-Dioxopiperidine-3-carboxylic acid.

  • Preparation: Prepare a 10 mM stock of the PROTAC in DMSO.

  • Incubation: Spike the PROTAC into the specific cell culture media (e.g., RPMI + 10% FBS) used for the biological assay at a final concentration of 1 µM.

  • Sampling: Incubate at 37°C. Aliquot samples at

    
     hours.
    
  • Quenching: Immediately quench aliquots with 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor: Loss of parent mass (M+) and appearance of the hydrolyzed mass (M+18).

  • Calculation: Plot

    
     vs. time to calculate 
    
    
    
    .
    • Acceptance Criteria: If

      
      , the biological DC
      
      
      
      will be underestimated.
Protocol B: High-Throughput Target Degradation (HiBiT Lytic)

Objective: Quantify POI degradation kinetics before hydrolysis compromises the PROTAC.

Materials:

  • Cell line expressing HiBiT-tagged POI (CRISPR-knockin preferred).

  • Nano-Glo® HiBiT Lytic Detection System.

Workflow:

  • Seeding: Plate 5,000 cells/well in 96-well white plates. Allow attachment overnight.

  • Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 10 µM to 0.1 nM).

    • Control: Include a "Dead-Degrader" (e.g., Methylated Glutarimide) or the pre-hydrolyzed 2,6-Dioxopiperidine-3-carboxylic acid analog as a negative control to prove CRBN dependency.

  • Timepoint: Incubate for 4–6 hours .

    • Note: For standard glutarimides, long incubations (24h+) risk significant hydrolysis, confounding

      
       values.
      
  • Detection: Add HiBiT Lytic Reagent (1:1 volume). Shake for 10 mins.

  • Read: Measure luminescence.

  • Normalization: Normalize to DMSO control (0% degradation) and MG-132 treated control (to account for proteasome inhibition).

Integrated Assay Workflow

This flowchart ensures that "inactive" results are correctly attributed to either poor physics (low affinity) or poor chemistry (hydrolysis).

Workflow Start Start: PROTAC Characterization StabAssay Step 1: Media Stability Assay (LC-MS/MS) Start->StabAssay Check Is t1/2 > 12h? StabAssay->Check Proceed Proceed to 24h Degradation Assay Check->Proceed Yes ShortAssay Use Short Exposure (4-6h) OR Replenish Media Check->ShortAssay No (Hydrolysis Risk) BioAssay Step 2: HiBiT / Western Blot (Measure DC50 & Dmax) Proceed->BioAssay ShortAssay->BioAssay Result Analyze Results BioAssay->Result

Caption: Decision tree for selecting assay duration based on the hydrolytic stability of the glutarimide moiety.

References

  • Rankovic, Z. et al. (2021).[2] Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Angewandte Chemie International Edition. Link

  • Steinebach, C. et al. (2018). Homo-PROTACs for the Chemical Knockdown of Cereblon. ACS Chemical Biology.[3] Link

  • Chamberlain, P.P. et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for teratogenicity. Nature Structural & Molecular Biology. Link

  • Riching, K.M. et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology.[3] Link

  • Bocchinfuso, W.P. et al. (2020). Proteolysis Targeting Chimeras (PROTACs) Design and Optimization. Journal of Medicinal Chemistry. Link

Sources

Comparative

Comparative Stability Guide: Phthalimide vs. Glutarimide Moieties in Plasma

Executive Summary In the context of drug development, particularly for Proteolysis Targeting Chimeras (PROTACs) and Immunomodulatory Drugs (IMiDs), the stability of the E3 ligase recruiting moiety is a critical pharmacok...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of drug development, particularly for Proteolysis Targeting Chimeras (PROTACs) and Immunomodulatory Drugs (IMiDs), the stability of the E3 ligase recruiting moiety is a critical pharmacokinetic determinant.

The Verdict: The glutarimide ring (characteristic of thalidomide, lenalidomide, and pomalidomide) is the primary stability liability at physiological pH. It undergoes rapid hydrolytic ring-opening with a half-life (


) of approximately 2–6 hours  in human plasma. The phthalimide  moiety, while structurally related, is significantly more stable to hydrolysis but acts as an electron-withdrawing group (EWG) that destabilizes the attached glutarimide ring.[1]

This guide details the mechanistic basis of this instability, provides comparative experimental data, and outlines a validated protocol for assessing plasma stability.

Mechanistic Basis of Instability

The Hydrolysis Pathway

Both phthalimide and glutarimide rings are cyclic imides. However, their susceptibility to nucleophilic attack by water (hydrolysis) differs due to electronic and steric factors.

  • Glutarimide (The Weak Link): The sp3-hybridized carbons in the glutarimide ring allow for conformational flexibility, but the carbonyl carbons are highly electrophilic. At pH 7.4, hydroxide ions or water molecules attack the carbonyl carbon, leading to ring opening and the formation of glutaramic acid derivatives. This reaction is irreversible under physiological conditions and destroys the binding affinity for Cereblon (CRBN).

  • Phthalimide (The Activator): The benzene ring fused to the imide in phthalimide provides resonance stabilization, making the phthalimide ring itself relatively resistant to hydrolysis compared to glutarimide. However, when linked to a glutarimide (as in thalidomide), the phthalimide acts as a strong EWG. This pulls electron density away from the glutarimide nitrogen, increasing the electrophilicity of the glutarimide carbonyls and accelerating its hydrolysis.

Visualization: Hydrolysis Pathways

The following diagram illustrates the parallel hydrolysis pathways, highlighting the rapid degradation of the glutarimide ring compared to the phthalimide ring.

HydrolysisPathway cluster_legend Kinetic Note Thalidomide Parent Compound (Intact Phthalimide + Glutarimide) Glut_Inter Tetrahedral Intermediate Thalidomide->Glut_Inter Fast Nucleophilic Attack (pH 7.4) Phth_Inter Tetrahedral Intermediate Thalidomide->Phth_Inter Slow Nucleophilic Attack Product_Glut Glutaramic Acid Derivative (Ring Open - Inactive) Glut_Inter->Product_Glut Ring Opening Product_Phth Phthalamic Acid Derivative (Ring Open) Phth_Inter->Product_Phth Ring Opening Note Glutarimide hydrolysis is the dominant clearance pathway.

Figure 1: Comparative hydrolysis pathways. The red path indicates the rapid, clinically relevant degradation of the glutarimide ring.

Comparative Stability Data

The following data summarizes the half-life (


) of common imide-based moieties in plasma. Note that "Phenyl-Glutarimide" represents a stabilized isostere where the phthalimide group is replaced by a phenyl ring to reduce electron withdrawal.
Moiety TypeRepresentative CompoundMatrix (pH 7.[2]4)

(Hours)
Stability Verdict
Glutarimide ThalidomideHuman Plasma2.0 – 5.5 Unstable
Glutarimide LenalidomideHuman Plasma~8.0 Moderate
Glutarimide PomalidomideHuman Plasma~6.5 Moderate
Phenyl-Glutarimide Novel PROTAC AnchorsHuman Plasma> 24.0 High
Phthalimide Isolated MoietyPBS / Plasma> 48.0 High

Key Insight: Lenalidomide is slightly more stable than thalidomide because the amino group on the phthalimide ring acts as an electron-donating group (EDG) via resonance, slightly reducing the electrophilicity of the system compared to the unsubstituted phthalimide in thalidomide.

Experimental Protocol: Plasma Stability Assay

This protocol is designed to quantify the degradation rate of linker-payloads or PROTACs containing imide moieties.

Materials
  • Test Compound: 10 mM stock in DMSO.

  • Matrix: Pooled Human/Mouse Plasma (heparin or EDTA treated), pH adjusted to 7.4 if necessary.

  • Internal Standard (IS): Tolbutamide or Propranolol (1 µM in Acetonitrile).

  • Equipment: LC-MS/MS (e.g., Triple Quadrupole).

Step-by-Step Workflow
  • Preparation:

    • Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove particulates.

    • Spike Test Compound into plasma to a final concentration of 1 µM (Final DMSO < 0.5%).

  • Incubation:

    • Incubate the mixture in a shaking water bath at 37°C .

    • Time Points: 0, 15, 30, 60, 120, 240, and 360 minutes. (Extend to 24h for stabilized analogs).

  • Extraction:

    • At each time point, transfer 50 µL of the reaction mixture into a plate containing 200 µL of ice-cold Acetonitrile (containing Internal Standard) to quench the reaction.

  • Processing:

    • Vortex for 5 min; Centrifuge at 4000 rpm for 15 min at 4°C.

    • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL water (to improve peak shape).

  • Analysis:

    • Inject onto LC-MS/MS. Monitor the transition of the parent ion (

      
      ).
      
Workflow Visualization

ProtocolWorkflow Step1 Spike Compound (1 µM) into Plasma (37°C) Step2 Incubation (0 - 360 min) Step1->Step2 Step3 Quench Aliquot (Ice-Cold ACN + IS) Step2->Step3 At Time Points Step4 Centrifuge & Dilute Supernatant Step3->Step4 Step5 LC-MS/MS Analysis (% Remaining vs Time) Step4->Step5

Figure 2: Standardized plasma stability assay workflow for hydrolytically labile compounds.

Implications for Drug Design[3]

When designing PROTACs or molecular glues:

  • Linker Attachment: If using a phthalimide-based anchor, attachment at the C5 position (of the phthalimide) often yields better physicochemical properties than C4, though stability is primarily driven by the glutarimide ring.

  • Stabilization Strategies:

    • Phenyl-Glutarimides: Replacing the phthalimide ring with a simple phenyl group removes the electron-withdrawing activation, significantly extending the half-life of the glutarimide ring without abolishing CRBN binding.[1]

    • Rigidification: Constraining the glutarimide ring conformation can sometimes retard hydrolysis, though this is synthetically challenging.

  • Storage: Compounds containing glutarimide moieties must be stored as solids at -20°C. In solution (DMSO), they should be used immediately upon dilution into aqueous buffers.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for drug-induced teratogenicity. Nature Structural & Molecular Biology. Link

  • Min, J., et al. (2021).[1] Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Link

  • Teo, S. K., et al. (2004). Clinical pharmacokinetics of thalidomide. Clinical Pharmacokinetics. Link

  • Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer. Link

  • Goracci, L., et al. (2020). Metabolism and stability of PROTACs: A review. Drug Discovery Today. Link

Sources

Validation

Assessing off-target effects of 2,6-Dioxopiperidine-3-carboxylic acid analogs

Comparative Guide: Off-Target Assessment Architectures for 2,6-Dioxopiperidine-3-carboxylic Acid Analogs (IMiDs) Executive Summary The development of 2,6-Dioxopiperidine-3-carboxylic acid analogs (Thalidomide, Lenalidomi...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Off-Target Assessment Architectures for 2,6-Dioxopiperidine-3-carboxylic Acid Analogs (IMiDs)

Executive Summary The development of 2,6-Dioxopiperidine-3-carboxylic acid analogs (Thalidomide, Lenalidomide, Pomalidomide, and next-gen CELMoDs) has revolutionized Targeted Protein Degradation (TPD). However, the clinical utility of these Cereblon (CRBN) E3 ligase modulators is strictly limited by their promiscuity. The "molecular glue" mechanism allows these analogs to recruit non-canonical substrates (neosubstrates) such as SALL4 (teratogenicity), GSPT1 , and CK1


 .

This guide objectively compares the three dominant methodologies for assessing these off-target effects: Global Quantitative Proteomics (TMT/DIA) , Targeted Reporter Assays (HiBiT/NanoBRET) , and Phenotypic iPSC Screening . Unlike standard small-molecule inhibition, TPD requires event-driven assessment protocols where protein abundance—not just binding affinity—is the metric of truth.

Part 1: The Biological Imperative & Mechanism

To design a valid assessment protocol, one must understand the causality of the off-target event. IMiDs reshape the substrate-binding surface of CRBN, creating a "hotspot" that traps proteins with specific structural motifs (often C2H2 zinc fingers with a critical Glycine residue).

Causality Insight: Standard rodent toxicology models fail to predict human teratogenicity for this class because the SALL4 degron is absent in mice but present in humans, primates, and rabbits. Therefore, the assessment architecture must use human-relevant models.

G IMiD IMiD Analog (2,6-Dioxopiperidine core) CRBN Cereblon (CRBN) E3 Ligase Adapter IMiD->CRBN Binds Complex Binary Complex (CRBN:IMiD) CRBN->Complex NeoSub_Safe Therapeutic Target (e.g., IKZF1/3) Complex->NeoSub_Safe Recruits NeoSub_Toxic Off-Target (e.g., SALL4, GSPT1) Complex->NeoSub_Toxic Promiscuous Recruitment Ub Poly-Ubiquitination NeoSub_Safe->Ub NeoSub_Toxic->Ub Degradation Proteasomal Degradation Ub->Degradation Event Driven

Figure 1: Mechanism of Action for IMiD-induced protein degradation. The critical step for off-target assessment is the promiscuous recruitment of 'Toxic' neosubstrates.

Part 2: Comparative Analysis of Assessment Methodologies

This section compares the performance of the three primary validation platforms.

Performance Matrix
FeatureGlobal Proteomics (TMT/DIA) Targeted Reporter (HiBiT/NanoBRET) Phenotypic iPSC Screening
Primary Utility Discovery: Unbiased identification of unknown off-targets.Screening: High-throughput SAR driving for known liabilities.Safety: Physiological validation of teratogenicity.
Sensitivity Moderate (Detects >5,000 proteins; misses low-abundance TFs).High (Bioluminescence allows detection of endogenous levels).High (Functional readout amplifies signal).
Throughput Low (10-20 samples/week).Ultra-High (1,536-well plate compatible).Low-Medium (Requires differentiation time).
Bias Unbiased (Hypothesis-free).Biased (Must select targets like SALL4/GSPT1).Biased (Readout depends on specific phenotype).
Cost

(High instrument/reagent cost).

(Reagent based).[1]

$ (Cell culture intensive).
Turnaround Weeks (Data acq + Bioinformatics).Hours (Add-and-read).Weeks (Differentiation protocols).

Part 3: Deep Dive Protocols

Method A: Global Proteomics (The Discovery Engine)

Use this when: You have a new scaffold and need to map the entire "degradome" to ensure no unexpected proteins are disappearing.

Protocol: TMT-Based Quantitative Profiling

  • Cell Selection: Use a cell line with high CRBN expression (e.g., MM1.S or Kelly cells).

  • Treatment: Treat cells with Analog (10 nM – 10 µM) vs. DMSO for 5 hours .

    • Expert Insight: 5 hours is the "Goldilocks" zone. >5h leads to secondary transcriptional effects (downstream of IKZF1 loss) that mask direct degradation targets.

  • Lysis & Digestion: Lyse in 8M Urea. Reduce (DTT), Alkylate (IAA), and digest with Trypsin/LysC.

  • Labeling: Label peptides with Tandem Mass Tags (TMTpro 16-plex) to multiplex dose-response curves in a single run.

  • Fractionation: High-pH reversed-phase fractionation (critical to reduce complexity and increase depth).

  • LC-MS/MS: Analyze on an Orbitrap (e.g., Eclipse/Exploris).

  • Self-Validation:

    • Positive Control: IKZF1/3 must show >50% degradation.

    • Negative Control: CRBN levels should remain stable (unless the compound is a PROTAC that degrades the ligase).

Method B: Targeted Validation (The Specificity Check)

Use this when: You are optimizing a lead series and need to screen out SALL4 binders rapidly.

Protocol: HiBiT-SALL4 Degradation Assay CRISPR-Cas9 is used to tag endogenous SALL4 with the 11-amino acid HiBiT peptide. This is superior to overexpression vectors which can introduce artifacts.

  • Cell Engineering: Generate HEK293 or iPSC lines with endogenously tagged HiBiT-SALL4 .

  • Seeding: Plate cells in 384-well white plates (5,000 cells/well).

  • Dosing: Add Analog dilution series using an acoustic dispenser (Echo). Incubate for 4–6 hours.

  • Detection: Add Lytic Detection Reagent (containing LgBiT protein and substrate).

    • Mechanism:[2][3][4][5] HiBiT (on SALL4) binds LgBiT (in reagent)

      
       Functional Luciferase 
      
      
      
      Light.
  • Data Analysis: Loss of luminescence = Degradation. Calculate DC50 (concentration inducing 50% degradation).

  • Self-Validation:

    • Rescue Experiment: Co-treat with excess free Thalidomide (competitor) or MLN4924 (neddylation inhibitor). If degradation is not rescued, the effect is non-CRBN mediated (toxicity/artifact).

Method C: Phenotypic Teratogenicity Screen

Use this when: You have a clinical candidate and need to assess safety before IND.

Protocol: iPSC-to-Limb Bud Differentiation Since SALL4 degradation causes limb defects (phocomelia), this assay mimics embryonic limb development.

  • Differentiation: Differentiate human iPSCs into Lateral Plate Mesoderm (LPM) over 4 days using BMP4 and WNT activators.

  • Exposure: Treat LPM cells with the Analog for 24 hours.

  • Readout 1 (Molecular): Western Blot for SALL4 levels.

    • Note: SALL4 is highly expressed in stem cells/LPM but absent in adult tissues.

  • Readout 2 (Functional): Assess expression of downstream limb markers (HOXA, HOXD, FGF10) via qPCR.

  • Causality Check: Compare results in Wild-Type iPSCs vs. SALL4

    
      mutant iPSCs.
    
    • Expert Insight: The G416A mutation abolishes the degron. If the compound causes toxicity in the mutant line, the toxicity is SALL4-independent (and likely safer regarding phocomelia risk).

Part 4: Strategic Workflow Recommendation

Do not rely on a single method. A robust drug discovery pipeline integrates these into a funnel:

Workflow Library Analog Library (100s of compounds) Step1 Tier 1: HiBiT Screen (Target: SALL4 / GSPT1) Library->Step1 High Throughput Step2 Tier 2: Global Proteomics (Top 5 Leads) Step1->Step2 Select Non-Degraders Step3 Tier 3: iPSC Safety Model (Clinical Candidate) Step2->Step3 Verify Clean Profile Decision Go / No-Go Decision Step3->Decision Teratogenicity Check

Figure 2: Integrated Assessment Funnel. High-throughput targeted assays filter obvious toxins before expensive proteomics and slow iPSC models.

References

  • Donovan, K. A., et al. (2018).[6][7] "Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome."[6][7][8][9] eLife. [Link][6]

  • Matyskiela, M. E., et al. (2016). "A hypermorphic alteration of CRL4(CRBN) ubiquitin ligase specificity underlies the teratogenic activity of thalidomide." Nature. [Link]

  • Chamberlain, P. P., & Cathers, B. E. (2019).[10] "Cereblon modulators: Low molecular weight inducers of protein degradation."[10] Drug Discovery Today: Technologies. [Link]

  • Donovan, K. A., et al. (2020). "Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development." Cell. [Link]

  • Koduri, V., et al. (2019). "SALL4 degradation causes teratogenicity of thalidomide analogs." Proceedings of the National Academy of Sciences. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.